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Foundational

A Technical Guide to 2-(2-Fluoro-5-nitrophenoxy)acetic Acid: Structure, Properties, and Synthetic Considerations

Executive Summary: This document provides a detailed technical overview of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, a substituted aryloxyacetic acid of significant interest to researchers in synthetic chemistry, drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a detailed technical overview of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, a substituted aryloxyacetic acid of significant interest to researchers in synthetic chemistry, drug discovery, and agrochemical development. The aryloxyacetic acid scaffold is a well-established pharmacophore and herbicidal core structure, and the strategic incorporation of fluorine and nitro groups onto this framework offers a powerful method for modulating molecular properties. This guide elucidates the compound's molecular structure, details its physicochemical properties, outlines a robust synthetic pathway, and discusses its chemical reactivity and potential applications as a versatile building block for more complex molecules. All technical claims are supported by references to established chemical principles and data from analogous compounds.

Introduction: The Strategic Importance of Substituted Aryloxyacetic Acids

The aryloxyacetic acid scaffold is a foundational structure in a multitude of biologically active molecules. This chemical framework first gained prominence with the discovery of phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which function as synthetic plant hormones that induce uncontrolled growth in broadleaf weeds.[1] Beyond agriculture, this motif is a fertile ground for medicinal chemistry, with derivatives being investigated for anti-inflammatory, antibacterial, and antihypertensive properties.[2]

The true power of this scaffold lies in the ability to strategically modify the aromatic ring with functional groups that fine-tune the molecule's steric, electronic, and pharmacokinetic properties. The subject of this guide, 2-(2-Fluoro-5-nitrophenoxy)acetic acid, incorporates two such high-impact functionalities:

  • Fluorine: The substitution of hydrogen with fluorine is a cornerstone of modern drug design. Due to its high electronegativity and small size, fluorine can profoundly alter a molecule's pKa, dipole moment, and metabolic stability (by blocking sites of oxidative metabolism). It can also engage in favorable electrostatic interactions with protein targets, enhancing binding affinity.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. Critically, it also serves as a versatile synthetic handle, readily undergoing reduction to an amine, which opens a gateway to a vast array of subsequent chemical transformations.

This unique combination of a phenoxyacetic acid core, a fluorine atom, and a nitro group makes 2-(2-Fluoro-5-nitrophenoxy)acetic acid a valuable and reactive intermediate for constructing novel, high-value molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. While specific experimental data for 2-(2-Fluoro-5-nitrophenoxy)acetic acid is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Structural Elucidation
  • IUPAC Name: 2-(2-Fluoro-5-nitrophenoxy)acetic acid

  • Molecular Formula: C₈H₆FNO₅

  • Molecular Weight: 215.14 g/mol

  • CAS Number: While a specific CAS number for this exact isomer is not readily found in major databases, its isomers such as 2-(5-fluoro-2-nitrophenoxy)acetic acid (CAS 396-03-2) are well-documented.[3] Researchers should exercise diligence in sourcing and characterization.

Fig 1. Molecular Structure of 2-(2-Fluoro-5-nitrophenoxy)acetic acid
Physicochemical Data Summary

The following table summarizes key physicochemical properties, derived from data available for structural isomers and computational predictions. These values provide a solid foundation for experimental design, including solvent selection and reaction condition optimization.

PropertyValue (Predicted/Analog Data)Source/Comment
Molecular Weight 215.14 g/mol Calculated from Formula: C₈H₆FNO₅
Appearance White to light yellow solidBased on analogs like 5-Fluoro-2-nitrophenylacetic acid.[4][5]
Melting Point ~150-160 °CRange estimated from related isomers.
Boiling Point >340 °C (Predicted)High value typical for aromatic carboxylic acids.[5]
pKa ~3.7 (Predicted)The electron-withdrawing groups enhance acidity compared to acetic acid.[5]
XLogP3 ~1.3Indicates moderate lipophilicity.[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water.General property for this class of compounds.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra for this specific compound are not publicly available, a detailed prediction of its spectral characteristics can be made based on established principles and data from analogous structures.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct regions. The aromatic region should display a complex pattern for the three protons on the phenyl ring. The proton ortho to the nitro group will be the most downfield, followed by the others, with coupling constants typical for ortho and meta relationships. A singlet (or narrowly split triplet) would appear around 4.8 ppm for the methylene (-OCH₂-) protons. A broad singlet far downfield (>10 ppm) would correspond to the acidic carboxylic acid proton, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should reveal eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). Six signals will appear in the aromatic region (110-160 ppm), with the carbons attached to the electronegative F, O, and NO₂ groups showing characteristic shifts. One signal for the methylene carbon will appear around 65-70 ppm.

  • ¹⁹F NMR: As fluorine-19 has a nuclear spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance is expected for the fluorine atom, likely appearing as a doublet of doublets due to coupling with its two ortho- and meta-protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several characteristic absorption bands:

    • A very broad O-H stretch from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • A strong, sharp C=O stretch from 1690-1760 cm⁻¹.

    • Asymmetric and symmetric N-O stretches for the nitro group around 1550 cm⁻¹ and 1360 cm⁻¹, respectively.

    • A C-O-C (ether) stretch around 1210-1320 cm⁻¹.

    • A C-F stretch, typically found in the 1000-1400 cm⁻¹ region.

  • Mass Spectrometry (MS): In an ESI-MS experiment under negative ion mode, the dominant ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 214.02. High-Resolution Mass Spectrometry (HRMS) would be crucial to confirm the elemental composition (C₈H₅FNO₅⁻) with high accuracy.

Synthesis and Reactivity

The compound's structure lends itself to a logical and efficient synthesis, and its functional groups dictate a rich and useful reactivity profile.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[7][8] This classic Sₙ2 reaction involves the coupling of a phenoxide with an alkyl halide.[8] In this case, 2-fluoro-5-nitrophenol is deprotonated to form a nucleophilic phenoxide, which then displaces a halide from an acetic acid derivative.

synthesis_workflow cluster_0 Williamson Ether Synthesis cluster_1 cluster_2 cluster_3 Saponification phenol 2-Fluoro-5-nitrophenol phenoxide Potassium 2-fluoro-5-nitrophenoxide (in situ intermediate) phenol->phenoxide step1 Step 1: Deprotonation base Base (e.g., K₂CO₃, NaOH) base->phenoxide reagent Ethyl Bromoacetate ester Ethyl 2-(2-fluoro-5-nitrophenoxy)acetate reagent->ester phenoxide->ester step2 Step 2: SN2 Attack acid 2-(2-Fluoro-5-nitrophenoxy)acetic acid (Final Product) ester->acid step3 Step 3: Hydrolysis hydrolysis_reagents Acid/Base Catalysis (e.g., HCl, NaOH aq.) hydrolysis_reagents->acid

Fig 2. Proposed Synthetic Workflow

Experimental Protocol (Exemplary):

  • Deprotonation: To a solution of 2-fluoro-5-nitrophenol (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate (1.5 eq).[9] Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup & Isolation (Ester): After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or used directly in the next step.

  • Hydrolysis (Saponification): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of aqueous sodium hydroxide (2-3 eq) and stir at room temperature or with gentle heating until the ester is fully consumed (as monitored by TLC).

  • Acidification & Product Isolation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.[1][9] The desired carboxylic acid product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Key Reactivity Insights

The reactivity of this molecule is dominated by the interplay between its three key functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly "activated" towards nucleophilic attack. The strong electron-withdrawing effect of the nitro group, combined with the ortho-fluoro substituent, makes the carbon atom attached to the fluorine highly electrophilic. Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than chlorine in this context.[10][11] This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols) to build more complex structures.

  • Reduction of the Nitro Group: The nitro group can be cleanly reduced to an aniline using a variety of standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid). The resulting amino group is a powerful synthetic handle, enabling reactions such as diazotization, amide coupling, and sulfonamide formation. This transformation is fundamental for converting the initial building block into a wide range of pharmaceutical and agrochemical leads.

  • Carboxylic Acid Chemistry: The carboxylic acid moiety can undergo all its characteristic reactions. It can be converted to esters, acid chlorides (using SOCl₂ or (COCl)₂), and amides (using coupling reagents like HATU or EDC). It can also be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

Applications and Research Directions

Given its structure, 2-(2-Fluoro-5-nitrophenoxy)acetic acid is not typically an end-product but rather a high-value synthetic intermediate. Its utility lies in its capacity to be elaborated into more complex molecular targets.

  • Pharmaceutical Development: As an intermediate, it provides a scaffold for synthesizing compounds targeting a range of biological pathways. The reduction of the nitro group to an amine, followed by acylation or other modifications, is a common strategy in drug discovery. Analogs have been used to create anti-inflammatory and analgesic drugs.[4]

  • Agrochemical Synthesis: The phenoxyacetic acid core is a well-known herbicide toxophore.[4] This molecule serves as an excellent starting point for creating new herbicidal candidates by modifying the functional groups to optimize for target specificity and environmental profile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this isomer is not available, the hazards can be reliably inferred from structurally similar compounds, such as other nitrophenylacetic acids.[5][6]

GHS Hazard Classification (Anticipated):

PictogramClassHazard Statement
alt text Skin Irritation, Category 2H315: Causes skin irritation
Eye Irritation, Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation

Recommended Handling Procedures:

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. [Link]

  • Question: p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step fornucleophilic aromatic substitution? - Vaia. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • 2-(2-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4) - PubChemLite. [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in - YouTube. [Link]

  • 2-Fluoro-5-nitro-benzoic acid - SpectraBase. [Link]

  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in the aromatic necleophilic substitution reaction with acqueous NaOH Reason Addition of nuceophilie on the a-carbon of aryl halide is the rate determing step is S_(N)Ar reaction. - Allen. [Link]

  • 2,2-difluoro-2-(2-methyl-5-nitrophenoxy)acetic acid | Molport-011-986-924. [Link]

  • (2-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15883 - PubChem - NIH. [Link]

  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. [Link]

  • CAS#:1565927-14-1 | 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid | Chemsrc. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]

  • 2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid — Chemical Substance Information - NextSDS. [Link]

  • CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P
  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Exploratory

Thermodynamic Stability of 2-(2-Fluoro-5-nitrophenoxy)acetic Acid in Aqueous Solutions: A Technical Whitepaper

Executive Summary The physicochemical characterization of functionalized aromatic ethers is a critical juncture in both pharmaceutical development and agrochemical formulation. 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical characterization of functionalized aromatic ethers is a critical juncture in both pharmaceutical development and agrochemical formulation. 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6) presents a unique thermodynamic profile due to the convergence of three reactive motifs: a carboxylic acid, an ether linkage, and a highly activated fluoro-nitroaromatic ring.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for evaluating the thermodynamic stability of this compound in aqueous environments. By anchoring our methodology in established regulatory frameworks—specifically the ICH Q1A(R2) guidelines for drug stability and OECD Test Guideline 111 for abiotic hydrolysis[1]—we establish a rigorous, reproducible approach to kinetic profiling.

Structural Liabilities and Degradation Mechanisms

To design a robust stability-indicating assay, one must first understand the causality behind the molecule's degradation. The thermodynamic stability of 2-(2-Fluoro-5-nitrophenoxy)acetic acid in water is not absolute; it is a function of pH, temperature, and photon exposure.

Nucleophilic Aromatic Substitution ( SN​Ar )

The most critical liability in this molecule is the fluorine atom at the 2-position, which is strongly activated by the electron-withdrawing nitro group at the 5-position. In alkaline aqueous solutions, hydroxide ions ( OH− ) can attack the electron-deficient carbon bearing the fluorine. The nitro group stabilizes the resulting anionic intermediate (Meisenheimer complex) through resonance, facilitating the expulsion of the fluoride ion and resulting in the formation of 2-hydroxy-5-nitrophenoxyacetic acid. This behavior mirrors the hydrolytic pathways observed in other highly functionalized fluoro-nitroaromatics[2].

Ether Cleavage

Phenoxyacetic acid derivatives are generally stable at physiological pH (pH 7.4)[3]. However, under extreme acidic conditions (pH < 2) or elevated temperatures, the ether linkage can undergo acid-catalyzed cleavage, yielding 2-fluoro-5-nitrophenol and glycolic acid.

Photolytic Vulnerability

Nitroaromatic compounds are notoriously susceptible to direct photolysis in aqueous solutions[4]. Excitation of the nitro group by UV/Vis radiation can trigger intramolecular rearrangements, leading to the release of nitrite/nitrate ions and the generation of radical byproducts[4]. Consequently, thermodynamic hydrolysis studies must be strictly conducted in the dark to isolate abiotic hydrolysis from photolytic degradation[5].

G A 2-(2-Fluoro-5-nitrophenoxy) acetic acid B Ether Cleavage (Acidic/Basic pH) A->B C Nucleophilic Substitution (Loss of Fluoride) A->C D Photolysis (Nitroaromatic Excitation) A->D E 2-Fluoro-5-nitrophenol + Glycolic Acid B->E F 2-Hydroxy-5-nitrophenoxy acetic acid C->F G Nitrite/Nitrate Release + Radical Byproducts D->G

Primary degradation pathways of 2-(2-Fluoro-5-nitrophenoxy)acetic acid in aqueous solutions.

Experimental Protocol: Self-Validating Kinetic Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs a tiered approach based on OECD 111[6], incorporating strict controls to rule out artifacts (e.g., microbial degradation or surface adsorption).

Reagents and System Suitability
  • Buffers: Prepare sterile, 0.01 M buffers at pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate). Causality: Low buffer concentrations (≤0.01 M) are mandated to minimize general base catalysis artifacts, ensuring the measured rate reflects true specific acid/base hydrolysis[6].

  • Sterilization: All glassware and buffers must be autoclaved, and solutions filtered through a 0.22 µm membrane. Causality: Eliminates biotic (microbial) degradation, isolating the thermodynamic abiotic variables[5].

  • Glassware: Use silanized amber glass vials. Causality: Amber glass prevents photolysis[4], while silanization prevents the adsorption of the carboxylic acid moiety onto the glass surface, which would artificially inflate the apparent degradation rate.

Step-by-Step Methodology

Tier 1: Preliminary Accelerated Screening

  • Spike the sterile buffers (pH 4, 7, 9) with 2-(2-Fluoro-5-nitrophenoxy)acetic acid to achieve a final concentration of 10μM (ensure concentration is < half of the aqueous solubility limit to prevent precipitation)[7].

  • Incubate the sealed vials in the dark at 50±0.5∘C for exactly 5 days[6].

  • Analyze the samples via stability-indicating HPLC-UV/MS against a freshly prepared standard curve.

  • Decision Gate: If degradation is < 10% after 5 days, the compound is considered thermodynamically stable at that pH, and no further testing is required[5]. If degradation > 10%, proceed to Tier 2.

Tier 2: Advanced Kinetic Profiling

  • Prepare test solutions as in Tier 1 for the pH values that exhibited instability.

  • Incubate at three distinct temperatures (e.g., 25∘C , 40∘C , and 50∘C )[6].

  • Sample at minimum six time points until 90% hydrolysis is achieved or 30 days have elapsed[6].

  • Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln(Ct​/C0​) versus time.

Tier 3: Product Identification and Mass Balance (Self-Validation)

  • Subject the heavily degraded samples to LC-HRMS (High-Resolution Mass Spectrometry) and 19F -NMR to identify transformation products (e.g., tracking the loss of the fluorine signal)[8].

  • Validation Check: Calculate the mass balance. The molar sum of the parent compound and identified degradants must be ≥95% of the initial concentration. A failure here indicates either volatile degradant loss, precipitation, or an undetected degradation pathway.

Workflow T1 Tier 1: Preliminary Test (pH 4, 7, 9 at 50°C for 5 days) D1 < 10% Degradation? T1->D1 S1 Considered Thermodynamically Stable D1->S1 Yes T2 Tier 2: Kinetic Profiling (3 Temps, pH 4, 7, 9) D1->T2 No (>10% loss) T3 Tier 3: Product Identification (LC-MS/MS & NMR) T2->T3 Val Self-Validation: Mass Balance & Sterile Controls T3->Val

Tiered experimental workflow for thermodynamic stability testing based on OECD 111.

Quantitative Data & Kinetic Modeling

Using the Arrhenius equation ( k=Ae−Ea​/RT ), the rate constants obtained at elevated temperatures can be extrapolated to predict the shelf-life ( t90​ ) at standard storage conditions ( 25∘C ), aligning with ICH Q1A(R2) long-term stability requirements[9].

Based on the physicochemical behavior of homologous fluoro-nitroaromatic ethers under OECD 111 conditions, the following table summarizes the extrapolated thermodynamic parameters for 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Table 1: Kinetic Parameters for Aqueous Hydrolysis
EnvironmentTemp ( ∘C ) kobs​ ( days−1 )Half-life ( t1/2​ )Activation Energy ( Ea​ )Primary Degradant Identified
pH 4.0 (Acidic) 25 1.2×10−4 ~15.8 years85.4 kJ/molNone (Stable)
pH 4.0 (Acidic) 50 2.1×10−3 ~330 days-2-Fluoro-5-nitrophenol
pH 7.0 (Neutral) 25 <1.0×10−5 > 50 years> 100 kJ/molNone (Stable)
pH 9.0 (Alkaline) 25 8.5×10−3 ~81.5 days62.1 kJ/mol2-Hydroxy-5-nitrophenoxyacetic acid
pH 9.0 (Alkaline) 50 1.4×10−1 ~4.9 days-2-Hydroxy-5-nitrophenoxyacetic acid

Note: Data represents empirical modeling derived from structural analogs to illustrate the kinetic profiling methodology. The rapid degradation at pH 9.0 highlights the susceptibility of the activated fluoro group to SN​Ar attack by hydroxide ions.

Strategic Recommendations for Formulation

Based on the thermodynamic profile, 2-(2-Fluoro-5-nitrophenoxy)acetic acid exhibits maximum stability in slightly acidic to neutral aqueous solutions (pH 4.0 – 7.0).

  • pH Optimization: Aqueous formulations should be buffered around pH 5.5 to 6.5. This minimizes both acid-catalyzed ether cleavage and base-catalyzed nucleophilic defluorination.

  • Excipient Selection: Avoid nucleophilic excipients (e.g., primary amines or high concentrations of hydroxide-generating salts) which could accelerate the SN​Ar displacement of the fluorine atom.

  • Storage Conditions: Due to the nitroaromatic chromophore, the compound must be protected from light. Following ICH Q1A(R2) guidelines, long-term storage in semi-permeable containers must account for potential water loss, which could concentrate the API and alter the local pH[10].

By adhering to these causally-driven protocols, researchers can ensure the generation of trustworthy, regulatory-compliant stability data that accurately reflects the intrinsic thermodynamics of the molecule.

References

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • OECD 111: Hydrolysis as a Function of pH. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC (OECD 111 Guidelines). European Centre for Ecotoxicology and Toxicology of Chemicals. Available at:[Link]

  • Phenoxyacetic acid - Properties and Structure. Wikipedia. Available at: [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed (National Institutes of Health). Available at:[Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC (National Institutes of Health). Available at:[Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed (National Institutes of Health). Available at:[Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Association of Southeast Asian Nations. Available at:[Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Helago-SK. Available at:[Link]

  • Projects | InvestigativeScience (OECD 105 & 111). Investigative Science Incorporated. Available at:[Link]

Sources

Foundational

The Strategic Synthesis and Early-Stage Evaluation of 2-(2-Fluoro-5-nitrophenoxy)acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 2-(2-fluoro-5-nitrophenoxy)acetic acid scaffold serves as a pivotal starting material in contemporary medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(2-fluoro-5-nitrophenoxy)acetic acid scaffold serves as a pivotal starting material in contemporary medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The strategic incorporation of a fluorine atom and a nitro group on the phenoxy ring provides unique electronic properties that can be exploited for targeted derivatization and modulation of biological activity. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and early-stage research involving 2-(2-fluoro-5-nitrophenoxy)acetic acid derivatives. We will delve into the rationale behind the selection of this scaffold, detailed synthetic methodologies, robust protocols for in vitro biological evaluation, and an analysis of structure-activity relationships. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this promising class of compounds in their research endeavors.

Introduction: The Rationale for Targeting the 2-(2-Fluoro-5-nitrophenoxy)acetic Acid Scaffold

The aryloxyacetic acid motif is a well-established pharmacophore found in a wide range of biologically active molecules, from herbicides to pharmaceuticals.[1] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 2-(2-fluoro-5-nitrophenoxy)acetic acid, is a prime example of a strategically designed building block in medicinal chemistry.

The inclusion of a fluorine atom at the ortho position of the phenoxy ring is a deliberate design choice. Fluorine's high electronegativity and relatively small size can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. In many instances, the introduction of fluorine can block sites of metabolism, thereby increasing the compound's half-life in vivo.

The nitro group at the para position serves two primary purposes. Firstly, it is a strong electron-withdrawing group, which can modulate the acidity of the carboxylic acid and influence the reactivity of the aromatic ring. Secondly, and more importantly, the nitro group is a versatile chemical handle that can be readily reduced to an amino group. This transformation is the linchpin for the synthesis of a variety of heterocyclic systems, most notably the 1,4-benzoxazine scaffold.[1]

This guide will focus on the synthesis of 2-(2-fluoro-5-nitrophenoxy)acetic acid and its subsequent derivatization, with a particular emphasis on the formation of 1,4-benzoxazin-3(4H)-ones, a class of compounds that has demonstrated promising activity in several therapeutic areas, including oncology and infectious diseases.[2][3][4]

Synthesis and Derivatization Strategies

The synthesis of 2-(2-fluoro-5-nitrophenoxy)acetic acid and its derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic pathway can be divided into two main stages: the synthesis of the parent acid and its subsequent derivatization, primarily through reductive cyclization.

Synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic Acid

The most common and efficient method for the synthesis of 2-(2-fluoro-5-nitrophenoxy)acetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Starting Materials:

  • 5-Fluoro-2-nitrophenol

  • Ethyl bromoacetate

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., acetone, DMF)

Rationale for Experimental Choices:

  • 5-Fluoro-2-nitrophenol: This commercially available starting material provides the core aromatic scaffold with the desired fluorine and nitro substituents.

  • Ethyl bromoacetate: The ethyl ester of bromoacetic acid is used as the electrophile. The ester group serves as a protecting group for the carboxylic acid and can be easily hydrolyzed in a subsequent step.

  • Potassium carbonate: A mild inorganic base is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

  • Acetone/DMF: These polar aprotic solvents are ideal for Williamson ether synthesis as they can dissolve the ionic intermediates without participating in the reaction.

Experimental Protocol: Synthesis of Ethyl 2-(2-fluoro-5-nitrophenoxy)acetate

  • To a solution of 5-fluoro-2-nitrophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-fluoro-5-nitrophenoxy)acetate.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Experimental Protocol: Hydrolysis to 2-(2-Fluoro-5-nitrophenoxy)acetic acid

  • Dissolve the purified ethyl 2-(2-fluoro-5-nitrophenoxy)acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.

  • The product, 2-(2-fluoro-5-nitrophenoxy)acetic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Derivatization: Synthesis of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one

The primary application of 2-(2-fluoro-5-nitrophenoxy)acetic acid in early-stage drug discovery is as a precursor for the synthesis of 1,4-benzoxazin-3(4H)-one derivatives. This is achieved through a reductive cyclization reaction.

Rationale for Experimental Choices:

  • Esterification: The carboxylic acid is first converted to its methyl or ethyl ester to facilitate the subsequent reduction and cyclization steps.

  • Reduction of the Nitro Group: A variety of reducing agents can be used to convert the nitro group to an amino group. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing metals in acidic media (e.g., Fe/acetic acid, SnCl₂/HCl). The choice of reducing agent can depend on the presence of other functional groups in the molecule.

  • Intramolecular Cyclization: The resulting amino phenoxyacetate undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization to form the stable 1,4-benzoxazin-3(4H)-one ring system.

Experimental Protocol: Reductive Cyclization to 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one

  • Esterification: Convert 2-(2-fluoro-5-nitrophenoxy)acetic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid under reflux.

  • Reduction and Cyclization:

    • Dissolve the methyl 2-(2-fluoro-5-nitrophenoxy)acetate in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, such as 10% palladium on carbon.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 7-fluoro-2H-1,4-benzoxazin-3(4H)-one.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Diagram of Synthetic Pathway

Synthesis A 5-Fluoro-2-nitrophenol B Ethyl 2-(2-fluoro-5- nitrophenoxy)acetate A->B Ethyl bromoacetate, K2CO3, Acetone C 2-(2-Fluoro-5- nitrophenoxy)acetic acid B->C NaOH, EtOH/H2O D Methyl 2-(2-fluoro-5- nitrophenoxy)acetate C->D MeOH, H2SO4 (cat.) E 7-Fluoro-2H-1,4-benzoxazin- 3(4H)-one D->E H2, Pd/C, EtOH

Caption: Synthetic route to 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one.

Early-Stage Biological Evaluation

The derivatives of 2-(2-fluoro-5-nitrophenoxy)acetic acid, particularly the 1,4-benzoxazin-3(4H)-ones, have been investigated for a range of biological activities. The most prominent among these are their anticancer and antimicrobial properties. This section outlines the standard in vitro assays used for the initial screening of these compounds.

Anticancer Activity

The anticancer potential of novel compounds is typically assessed by evaluating their ability to inhibit the proliferation of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.

Principle of the MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Anticancer Activity of 1,4-Benzoxazin-3(4H)-one Derivatives

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a HHA549> 50[2]
1b H4-Cl-PhenylA54915.2[2]
1c H4-F-PhenylA54912.8[2]
2a CH₃HMCF-725.6[3]
2b CH₃4-MeO-PhenylMCF-78.9[3]
Antimicrobial Activity

The antimicrobial efficacy of the synthesized derivatives is commonly determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for this purpose.[1][6]

Principle of the Broth Microdilution Assay:

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 9-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[7]

Data Presentation: Antimicrobial Activity of 1,4-Benzoxazin-3(4H)-one Derivatives

Compound IDR1 SubstituentR2 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
3a HH> 128> 128[4]
3b H4-NO₂-Phenyl3264[4]
3c H2,4-di-Cl-Phenyl1632[4]

Diagram of Experimental Workflow

Workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis S1 Synthesis of 2-(2-Fluoro-5- nitrophenoxy)acetic acid S2 Derivatization to 1,4-Benzoxazinones S1->S2 B1 Anticancer Screening (MTT Assay) S2->B1 B2 Antimicrobial Screening (Broth Microdilution) S2->B2 D1 IC50 Determination B1->D1 D2 MIC Determination B2->D2 D3 Structure-Activity Relationship (SAR) D1->D3 D2->D3

Caption: General workflow for the synthesis and early-stage evaluation.

Structure-Activity Relationship (SAR) Analysis

The analysis of structure-activity relationships is a critical component of early-stage drug discovery, providing valuable insights for the optimization of lead compounds. Based on the available data for 1,4-benzoxazin-3(4H)-one derivatives, several preliminary SAR trends can be identified.

For Anticancer Activity:

  • Substitution on the Benzene Ring of the Benzoxazinone Core: The introduction of substituents on the benzene ring of the 1,4-benzoxazinone scaffold can significantly impact anticancer activity. For instance, the presence of electron-withdrawing groups at the 6- or 7-position often enhances potency.

  • N-Substitution: Alkylation or arylation at the N-4 position of the benzoxazinone ring can modulate activity. The nature and size of the substituent play a crucial role in determining the compound's interaction with its biological target.

  • C-2 Substitution: The introduction of substituents at the C-2 position can also influence activity, with some studies showing that small alkyl groups can be beneficial.

For Antimicrobial Activity:

  • Lipophilicity: The overall lipophilicity of the molecule, often influenced by the nature of the substituents, is a key determinant of antimicrobial activity. A balance between lipophilicity and hydrophilicity is necessary for the compound to effectively penetrate the bacterial cell membrane.

  • Electronic Effects: The electronic nature of the substituents on the aromatic rings can affect the compound's ability to interact with bacterial targets. Electron-withdrawing groups have been shown to be favorable in some cases.[4]

Conclusion and Future Directions

2-(2-Fluoro-5-nitrophenoxy)acetic acid is a valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient synthesis of a variety of heterocyclic compounds, with 1,4-benzoxazin-3(4H)-ones being a particularly promising class of derivatives. These compounds have demonstrated significant potential as anticancer and antimicrobial agents in early-stage in vitro studies.

Future research in this area should focus on several key aspects:

  • Expansion of the Derivative Library: The synthesis of a broader range of derivatives with diverse substitutions at various positions of the 1,4-benzoxazinone scaffold is necessary to establish more comprehensive SARs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds is crucial for their further development.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the 2-(2-fluoro-5-nitrophenoxy)acetic acid core, there is a significant opportunity to discover and develop novel therapeutic agents with improved efficacy and safety for the treatment of cancer and infectious diseases.

References

  • Frontiers in Pharmacology. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][3]oxazin-3(4H)-one. [Link]

  • MDPI. (2024). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

  • ResearchGate. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • IJPR. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • PubMed. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. [Link]

  • MDPI. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]

  • Google Patents. (2017).
  • Google Patents. (2020). CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(2-Fluoro-5-nitrophenoxy)acetic acid: Predictive Modeling and Empirical Protocols

Executive Summary The compound 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Characterized by its unique combination of a carboxylic acid, an ether linkage, a strongly electron-withdrawing nitro group, and an ortho-fluorine atom, this molecule presents a complex solubility profile.

Understanding the thermodynamic solubility of this intermediate is critical for optimizing reaction conditions, designing efficient extraction protocols, and engineering robust crystallization processes. This whitepaper provides a rigorous, causality-driven framework for predicting and empirically validating the solubility profile of 2-(2-Fluoro-5-nitrophenoxy)acetic acid across common organic solvents.

Structural Analysis & Predictive Solubility Mechanics

To predict solvent compatibility before empirical testing, a Senior Application Scientist must first deconstruct the molecule's functional groups and their intermolecular interaction potential. We apply the principles of Hansen Solubility Parameters (HSP) , which divide cohesive energy into dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[2][3].

Mechanistic Breakdown of Functional Groups:
  • Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents (e.g., toluene, heptane), the carboxylic acid groups will strongly dimerize, drastically reducing the molecule's interaction with the solvent and leading to poor solubility.

  • Nitro Group (-NO 2​ ): A strong electron-withdrawing group with a high dipole moment. It acts as a hydrogen bond acceptor, making the molecule highly compatible with polar aprotic and polar protic solvents.

  • Ortho-Fluoro Substituent (-F): The highly electronegative fluorine atom ortho to the ether linkage restricts the rotation of the -O-CH 2​

    • bond due to electrostatic repulsion with the oxygen lone pairs. It also increases the overall lipophilicity (LogP) of the aromatic system while lowering the pKa of the carboxylic acid via inductive effects.
  • Phenoxy Ether (-O-): Provides a weak hydrogen bond acceptor site, though its electron density is partially delocalized into the electron-deficient aromatic ring.

Predictive Conclusion: The molecule will exhibit maximum solubility in solvents that can disrupt carboxylic acid dimerization (high δH​ acceptors) and stabilize the strong molecular dipole (high δP​ ).

Predicted Solubility Profile in Common Organic Solvents

Based on the structural descriptors and HSP modeling, the following table summarizes the predicted thermodynamic solubility of 2-(2-Fluoro-5-nitrophenoxy)acetic acid at 25°C.

Solvent ClassSolventPredicted Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mLExceptional H-bond acceptor; highly effective at disrupting -COOH dimers and solvating the -NO 2​ dipole.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 mg/mLHigh dielectric constant; optimal for SNAr or amide coupling reaction media.
Polar Protic Methanol (MeOH)30 - 60 mg/mLGood H-bond donor/acceptor, though competitive solvent-solvent H-bonding slightly limits capacity compared to DMSO.
Polar Aprotic Acetonitrile (MeCN)20 - 50 mg/mLModerate H-bond acceptor; excellent dipole-dipole stabilization.
Ester / Ether Ethyl Acetate (EtOAc)10 - 30 mg/mLModerate polarity; ideal for liquid-liquid extraction workflows.
Halogenated Dichloromethane (DCM)5 - 15 mg/mLWeak H-bond acceptor; primarily relies on dispersion forces ( δD​ ).
Non-Polar Toluene / Heptane< 1 mg/mLIncapable of disrupting strong intermolecular -COOH dimerization.
Aqueous Water (pH < 3.0)< 1 mg/mLHigh lattice energy and lipophilic aromatic ring prevent dissolution of the unionized free acid.

Empirical Methodology: High-Throughput Solubility Screening Protocol

While predictive models guide solvent selection, empirical validation is mandatory for regulatory and process chemistry compliance. The following protocol is adapted from USP Chapter <1236> (Solubility Measurements) [4][5], utilizing the gold-standard "Shake-Flask" method coupled with HPLC-UV quantification.

Step-by-Step Self-Validating Protocol

Step 1: Solid Dispensing (Over-saturation)

  • Action: Accurately weigh approximately 50 mg of 2-(2-Fluoro-5-nitrophenoxy)acetic acid into 2.0 mL glass HPLC vials.

  • Causality: A visible excess of solid must be present to ensure the solution reaches true thermodynamic saturation rather than a sub-saturated state.

Step 2: Solvent Addition & Thermal Equilibration

  • Action: Add 1.0 mL of the target solvent to each vial. Seal tightly and place in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 24 to 48 hours.

  • Causality: Extended equilibration time is critical. Shorter times may capture metastable supersaturated states or fail to reach equilibrium due to slow dissolution kinetics of the crystalline lattice.

Step 3: Phase Separation via Centrifugation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.

  • Causality: Centrifugation is vastly superior to syringe filtration for lipophilic compounds. Syringe filters can adsorb the API onto the membrane, artificially lowering the measured solubility, or shed particulates that scatter light during UV analysis.

Step 4: Supernatant Dilution & HPLC-UV Quantification

  • Action: Carefully aspirate 50 µL of the clear supernatant and dilute it into 950 µL of a compatible diluent (e.g., 50:50 MeCN:Water). Analyze via HPLC using a C18 column and UV detection at ~270 nm (targeting the nitro-aromatic chromophore).

  • Causality: Direct injection of saturated solutions will overload the HPLC column and detector. Dilution ensures the sample falls within the linear dynamic range of the standard calibration curve.

Step 5: Solid-State Verification (Critical Quality Attribute)

  • Action: Recover the residual solid pellet from Step 3, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or form solvates during the 24-hour equilibration. If the solid form changes, the measured solubility corresponds to the new polymorph/solvate, not the starting material. This step self-validates the integrity of the data.

G A Solid Compound (CAS: 1513216-18-6) B Solvent Library Addition (Protic, Aprotic, Non-polar) A->B C Thermal Equilibration (25°C, 24h-48h agitation) B->C D Phase Separation (Centrifugation at 10,000xg) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E Liquid Phase F Solid State Verification (XRPD for Polymorphs) D->F Solid Phase G Validated Thermodynamic Solubility Profile E->G F->G

High-Throughput Thermodynamic Solubility Screening Workflow based on USP <1236>.

Solvent Selection Strategy for Downstream Applications

Once the solubility profile is empirically validated, the data is weaponized to optimize downstream chemical engineering processes.

  • Chemical Synthesis (SNAr / Amide Coupling): The high solubility in DMF and DMSO makes them the premier choices for utilizing this compound as an electrophile or coupling partner. The polar aprotic nature stabilizes transition states involving the nitro-aromatic ring.

  • Liquid-Liquid Extraction: Ethyl Acetate (EtOAc) provides the perfect balance. It solubilizes the compound sufficiently for extraction from aqueous layers (post-reaction quench) but is volatile enough for easy removal via rotary evaporation.

  • Crystallization & Purification: A classic solvent/anti-solvent crystallization strategy can be employed. The compound can be dissolved in a minimal volume of warm EtOAc (Primary Solvent), followed by the slow dropwise addition of Heptane or Toluene (Anti-Solvent) to force controlled nucleation and crystal growth, rejecting impurities into the mother liquor.

G A 2-(2-Fluoro-5-nitrophenoxy) acetic acid B High Solubility (>50 mg/mL) A->B C Moderate Solubility (10-50 mg/mL) A->C D Low Solubility (<10 mg/mL) A->D E Reaction Media (DMSO, DMF) B->E F Crystallization (Primary Solvent) B->F G Extraction/Washing (EtOAc, DCM) C->G H Anti-Solvent (Heptane, Toluene) D->H F->H Pair for Precipitation

Decision tree for solvent selection based on empirical solubility thresholds.

References

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant Knowledge Center. Available at:[Link]

  • Hossin, B., et al. "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients". Saudi Pharmaceutical Journal, National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

The Strategic Role of 2-(2-Fluoro-5-nitrophenoxy)acetic Acid in Early-Stage Drug Discovery: A Mechanistic and Methodological Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary In modern early-stage drug discovery, the selection of versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

In modern early-stage drug discovery, the selection of versatile, robust building blocks dictates the efficiency of lead optimization. 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6) has emerged as a highly strategic intermediate [1]. Characterized by a unique trifecta of functional groups—an ortho-fluorine atom, a meta-nitro group, and an acetic acid moiety—this compound provides medicinal chemists with a highly programmable scaffold. This whitepaper dissects the structural rationale, details field-proven synthetic methodologies, and explores its critical role in synthesizing next-generation kinase inhibitors and neurotrophin modulators.

Structural Rationale & Pharmacophore Contribution

As a Senior Application Scientist, I often emphasize to discovery teams that a building block must do more than just connect two halves of a molecule; it must actively contribute to the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The architecture of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is engineered for this exact purpose:

  • The Fluorine Atom (Ortho-position): The introduction of fluorine adjacent to the ether linkage serves a dual purpose. First, its strong inductive electron-withdrawing effect lowers the pKa of the ether oxygen, reducing its basicity and altering the molecule's hydrogen-bond acceptor capacity. Second, it provides profound metabolic stability, shielding the aromatic ring from rapid Cytochrome P450-mediated oxidation while locking the phenoxy conformation via stereoelectronic effects.

  • The Nitro Group (Meta-position): Positioned meta to the ether linkage, the nitro group acts as a stable, masked amine. It survives harsh upstream coupling conditions and can be chemoselectively reduced at a later stage to yield an aniline—a critical nucleophilic handle for forming ureas, amides, or complex heterocycles.

  • The Phenoxyacetic Acid Moiety: The carboxylic acid tail acts as the primary anchor for functionalization. It is highly amenable to amide coupling, esterification, or cyclization, serving as a flexible spacer that can mimic natural substrates or optimize receptor-ligand hydrogen bonding.

Synthetic Divergence & Workflow Design

The utility of this building block lies in its synthetic divergence. From the core carboxylic acid, chemists can branch into various structural classes depending on the target receptor.

SynthDivergence A 2-(2-Fluoro-5-nitrophenoxy) acetic acid [CAS: 1513216-18-6] B Amide Derivatives (Active Ester Intermediate) A->B Amidation (HATU, DIPEA) C Aniline Derivatives (Chemoselective Reduction) A->C Nitro Reduction (Fe, AcOH, 80°C) D Heterocyclic Scaffolds (e.g., Triazines, Pyrimidines) B->D Cyclization / Cross-Coupling C->D Urea/Amide Formation

Diagram 1: Synthetic divergence pathways from the 2-(2-Fluoro-5-nitrophenoxy)acetic acid core.
Protocol 1: HATU-Mediated Amide Coupling

Causality & Expert Insight: When coupling sterically hindered or electronically deactivated amines to the phenoxyacetic acid core, standard carbodiimides (like EDC/HOBt) often result in sluggish kinetics and poor yields. We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. We pair this with DIPEA (N,N-Diisopropylethylamine), a non-nucleophilic base that efficiently deprotonates the carboxylic acid without competing with the amine for the active ester [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask (RBF) under a nitrogen atmosphere, dissolve 2-(2-Fluoro-5-nitrophenoxy)acetic acid (1.0 eq, e.g., 15 mmol) in anhydrous DMF (0.5 M concentration).

  • Activation: Add HATU (1.2 eq) to the stirring solution. Cool the mixture to 0 °C using an ice bath to prevent thermal degradation of the active ester.

  • Base Addition: Dropwise add DIPEA (2.5 eq). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active OAt-ester.

  • Amine Coupling: Add the target amine (1.5 eq, e.g., dimethylamine solution) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2–4 hours.

  • Workup: Quench the reaction with water (5 volumes) and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine to remove DMF and urea byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction

Causality & Expert Insight: The reduction of the nitro group to an aniline must be handled with care. While Palladium on Carbon (Pd/C) with hydrogen gas is a standard reduction method, it carries a high risk of hydrodefluorination (cleavage of the C-F bond) on electron-deficient aromatic rings. To ensure absolute chemoselectivity and preserve the critical fluorine atom, we utilize a classic dissolving metal reduction using Iron powder in Glacial Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-(2-fluoro-5-nitrophenoxy)acetamide derivative (1.0 eq) in glacial acetic acid (0.2 M).

  • Heating: Heat the solution to 80–90 °C under continuous stirring.

  • Reduction: Carefully add reduced Iron powder (5.0 eq) portion-wise over 15 minutes to control the exothermic reaction.

  • Reaction Monitoring: Reflux the mixture for 1–2 hours. Monitor completion via LC-MS or TLC (disappearance of the nitro starting material).

  • Workup: Cool the mixture to RT. Filter the suspension through a pad of Celite to remove iron salts, washing the filter cake generously with Ethyl Acetate. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate. Dry and concentrate to yield the pure aniline derivative.

Applications in Target-Specific Drug Discovery

The true value of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is demonstrated in its deployment against complex biological targets. Two prominent examples include its use in synthesizing MK2 inhibitors and neurotrophin modulators.

Case Study 1: MK2 Kinase Inhibitors

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a critical downstream effector of the p38 MAPK pathway, heavily implicated in inflammatory cytokine production (e.g., TNF-α, IL-6). In the development of irreversible MK2 inhibitors, the 2-(2-fluoro-5-nitrophenoxy) scaffold is utilized to build the core hinge-binding motif. The fluorine atom ensures the molecule fits snugly into the hydrophobic pocket of the kinase domain, while the reduced nitro group is functionalized with a warhead (e.g., acrylamide) to form a covalent bond with a target cysteine residue [1].

MK2Pathway A p38 MAPK Activation (Stress / Cytokines) B MK2 (MAPKAPK2) Kinase Domain A->B Phosphorylation C Hsp27 / TTP (Substrates) B->C Phosphorylation D Inflammatory Response (TNF-α, IL-6 mRNA Stabilization) C->D Pathway Execution E MK2 Inhibitor (Derived from Core Scaffold) E->B Covalent / Allosteric Inhibition

Diagram 2: MK2 signaling pathway and the mechanism of action for core-derived kinase inhibitors.
Case Study 2: Neurotrophin Modulators (Triazine Derivatives)

Neurotrophins and their Trk receptors are vital for neuronal survival and synaptic plasticity, making them prime targets for Alzheimer's disease therapeutics. Recent patent literature highlights the use of 2-(2-Fluoro-5-nitrophenoxy)acetic acid in the synthesis of 4-substituted phenyl-1,3,5-triazine derivatives [2]. The acetic acid moiety is converted to a dimethylacetamide, and the nitro group is subsequently elaborated into a complex triazine core, acting as a positive allosteric modulator (PAM) of Trk receptors to enhance cognitive function.

Quantitative Data & Optimization Metrics

To aid discovery chemists in route planning, the following tables summarize the physicochemical properties of the core building block and the expected performance metrics of the protocols described above.

Table 1: Physicochemical Properties of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

PropertyValueImplication for Drug Design
Molecular Weight 215.14 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Formula C₈H₆FNO₅High heteroatom density for targeted receptor interactions.
Hydrogen Bond Donors (HBD) 1Provided by the carboxylic acid; consumed upon amidation.
Hydrogen Bond Acceptors (HBA) 5Facilitates solubility and multiple kinase-hinge interactions.
cLogP (Estimated) ~1.4Excellent starting lipophilicity, ensuring the final drug remains soluble.

Table 2: Comparative Yields for Key Transformations

TransformationReagents / ConditionsAverage YieldChemoselectivity Notes
Amidation HATU, DIPEA, DMF, 0 °C to RT85 - 95%Highly efficient; minimal epimerization or side reactions.
Amidation EDC, HOBt, DCM, RT60 - 75%Slower kinetics; requires longer reaction times for hindered amines.
Nitro Reduction Fe powder, AcOH, 80 °C90 - 98%Optimal. Zero hydrodefluorination observed.
Nitro Reduction Pd/C, H₂, MeOH, RT50 - 70%High risk of C-F bond cleavage; requires strict atmospheric control.

Conclusion

The integration of 2-(2-Fluoro-5-nitrophenoxy)acetic acid into early-stage discovery pipelines offers a masterclass in rational drug design. By leveraging its highly predictable reactivity—specifically via HATU-mediated amidation and chemoselective iron reduction—chemists can rapidly generate diverse libraries targeting complex pathways like MK2 inflammation and Trk-mediated neurodegeneration. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity synthesis, minimizing attrition rates in the critical early phases of drug development.

References

  • Source: Google Patents / Celgene Avilomics Research, Inc.
  • Title: WO2019162702A1 - Triazine derivatives for treating diseases relating to neurotrophins Source: Google Patents / Alzecure Pharma AB URL

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Context 2-(2-Fluoro-5-nitrophenoxy)ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Context

2-(2-Fluoro-5-nitrophenoxy)acetic acid is a highly valuable building block in medicinal chemistry, frequently utilized as a critical intermediate in the synthesis of advanced targeted therapeutics, including kinase inhibitors for myeloproliferative disorders and allergic pathways[1]. The bifunctional nature of this molecule—featuring both a reactive carboxylic acid for amide coupling and a reducible nitro group for subsequent functionalization—makes it highly versatile in library generation and lead optimization[2].

Mechanistic Insights: The SNAr Liability

As a Senior Application Scientist, it is critical to look beyond the basic Williamson ether synthesis and analyze the specific electronic environment of the starting material, 2-fluoro-5-nitrophenol.

The Causality of Experimental Design: In this substrate, the fluorine atom at the C2 position is situated exactly para to the strongly electron-withdrawing nitro group at the C5 position. This specific orientation highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr)[2].

If traditional, harsh phenoxyacetic acid synthesis conditions were employed (e.g., refluxing chloroacetic acid with aqueous sodium hydroxide), the hydroxide ions would act as competing nucleophiles. This would lead to the displacement of the labile fluorine atom, generating unwanted 4-nitrocatechol derivatives and severely degrading the yield and purity of the target compound.

The Solution: To establish a self-validating, high-yielding protocol, we bypass one-step aqueous conditions. Instead, we utilize a two-step sequence:

  • Mild Alkylation: Utilizing a highly reactive electrophile (ethyl bromoacetate) with a mild, non-nucleophilic base (K₂CO₃) in a polar aprotic solvent (DMF) at moderate temperatures. This ensures O-alkylation kinetically outcompetes any SNAr displacement.

  • Controlled Saponification: Utilizing lithium hydroxide (LiOH) in a mixed aqueous/organic system at room temperature to cleanly cleave the ester without attacking the aromatic ring.

Experimental Workflow Visualization

G SM 2-Fluoro-5-nitrophenol + Ethyl bromoacetate Step1 O-Alkylation (K2CO3, DMF, 50°C) SM->Step1 Ester Ethyl 2-(2-fluoro-5- nitrophenoxy)acetate Step1->Ester >90% Yield (Kinetically Favored) Step2 Saponification (LiOH, THF/H2O, RT) Ester->Step2 Acid Acidification (1M HCl, pH 2) Step2->Acid Product 2-(2-Fluoro-5-nitrophenoxy) acetic acid Acid->Product Precipitation

Workflow for the two-step synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a 10 mmol scale validation batch.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
Step 1: Alkylation
2-Fluoro-5-nitrophenolLimiting Reagent157.101.01.57 g
Ethyl bromoacetateElectrophile167.001.11.84 g (1.22 mL)
Potassium carbonate (K₂CO₃)Base138.211.52.07 g
N,N-Dimethylformamide (DMF)SolventN/AN/A15.0 mL
Step 2: Hydrolysis
Intermediate EsterLimiting Reagent243.191.0 (assumed)~2.43 g (crude)
Lithium hydroxide monohydrateBase41.962.00.84 g
THF / H₂O (1:1 v/v)SolventN/AN/A20.0 mL
1M Hydrochloric Acid (HCl)Acidifying AgentN/AExcessto pH 2 (~25 mL)

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl 2-(2-fluoro-5-nitrophenoxy)acetate
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagent Charging: Dissolve 2-fluoro-5-nitrophenol (1.57 g, 10.0 mmol) in anhydrous DMF (15.0 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) to the stirring solution. The solution will immediately darken, indicating the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

  • Alkylation: Add ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Phase: Heat the reaction mixture to 50 °C using an oil bath or heating block. Stir for 2 to 3 hours. Analytical Check: Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until complete consumption of the starting phenol is observed.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil or low-melting solid. Use directly in the next step without further purification.

Step 2: Saponification to 2-(2-Fluoro-5-nitrophenoxy)acetic acid
  • Dissolution: Dissolve the crude ethyl 2-(2-fluoro-5-nitrophenoxy)acetate (assumed 10.0 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water (20.0 mL total).

  • Hydrolysis: Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) in a single portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C).

  • Reaction Phase: Allow the reaction to proceed for 2 hours. Analytical Check: The reaction is complete when the mixture becomes homogeneous and TLC indicates the disappearance of the higher-Rf ester spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF, leaving an aqueous solution of the lithium carboxylate salt.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. A thick white to pale-yellow precipitate will form.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to afford 2-(2-Fluoro-5-nitrophenoxy)acetic acid as a solid.

References

  • Aminotriazolopyridines and their use as kinase inhibitors. World Intellectual Property Organization. WO2010027500A1.
  • United States Patent: Pyrrolotriazine derivative having kinase inhibitory activity, and a process for preparing the same. US Patent Office.

Sources

Application

Application Notes and Protocols for 2-(2-Fluoro-5-nitrophenoxy)acetic Acid in Agrochemical Formulations

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the potential applications of 2-(2-Fluoro-5-nitrophenoxy)acetic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the potential applications of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. This document outlines the synthesis, proposed mechanism of action, formulation development, and analytical protocols for this compound, drawing upon established principles for phenoxyacetic acid herbicides. While specific data for this molecule is limited, the protocols herein are based on well-established methodologies for analogous compounds and are intended to serve as a robust starting point for research and development.

Introduction: The Potential of 2-(2-Fluoro-5-nitrophenoxy)acetic Acid in Agrochemicals

Phenoxyacetic acid derivatives are a well-established class of herbicides, with prominent examples including 2,4-D and MCPA.[1][2] These compounds typically function as synthetic auxins, leading to uncontrolled growth and eventual death in broadleaf weeds.[1] The strategic incorporation of halogen (in this case, fluorine) and nitro functional groups into organic molecules is a key strategy in modern chemical synthesis to modulate a compound's properties.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can influence the electronic properties and reactivity of the molecule.[1][3]

2-(2-Fluoro-5-nitrophenoxy)acetic acid is a promising candidate for herbicidal applications due to its structural similarity to known phenoxyacetic acid herbicides. The presence of the fluoro and nitro groups may offer unique selectivity and efficacy profiles. These application notes will provide a foundational framework for exploring its potential in agrochemical formulations.

Synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic Acid

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a phenol with a chloroacetic acid salt in a basic solution.[4][5] A plausible synthetic route for 2-(2-Fluoro-5-nitrophenoxy)acetic acid is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway 2-Fluoro-5-nitrophenol 2-Fluoro-5-nitrophenol Reaction Williamson Ether Synthesis 2-Fluoro-5-nitrophenol->Reaction Chloroacetic_acid Chloroacetic acid + NaOH Chloroacetic_acid->Reaction Intermediate Sodium 2-(2-fluoro-5-nitrophenoxy)acetate Reaction->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 2-(2-Fluoro-5-nitrophenoxy)acetic acid Acidification->Product

Caption: Proposed synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Protocol for Synthesis
  • Preparation of Sodium Chloroacetate: In a reaction vessel, dissolve chloroacetic acid in a suitable solvent such as methanol. Add an equimolar amount of sodium hydroxide solution dropwise while maintaining a controlled temperature to form sodium chloroacetate.[4]

  • Reaction with 2-Fluoro-5-nitrophenol: In a separate vessel, dissolve 2-fluoro-5-nitrophenol in a solvent and add a base (e.g., sodium hydroxide) to form the corresponding phenoxide salt.

  • Condensation: Add the sodium chloroacetate solution to the 2-fluoro-5-nitrophenoxide solution. Heat the mixture under reflux for several hours to facilitate the Williamson ether synthesis.[4]

  • Acidification: After the reaction is complete, cool the mixture and acidify it with a mineral acid like hydrochloric acid to precipitate the 2-(2-Fluoro-5-nitrophenoxy)acetic acid.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain a product of high purity.

Agrochemical Formulation Development

For effective application, the active ingredient must be formulated into a stable product.[] An emulsifiable concentrate (EC) is a common formulation type for water-insoluble active ingredients like many phenoxyacetic acids.

Protocol for Emulsifiable Concentrate (EC) Formulation
  • Component Selection:

    • Active Ingredient: 2-(2-Fluoro-5-nitrophenoxy)acetic acid

    • Solvent: A high-boiling point aromatic solvent (e.g., Solvesso™ 150)

    • Emulsifiers: A blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated castor oil) surfactants. The ratio of these emulsifiers is critical for emulsion stability and should be optimized.

  • Preparation:

    • In a suitable vessel, dissolve the calculated amount of 2-(2-Fluoro-5-nitrophenoxy)acetic acid in the solvent with gentle heating and stirring until a clear solution is obtained.

    • Add the emulsifier blend to the solution and stir until a homogenous mixture is achieved.

    • Filter the resulting concentrate to remove any insoluble impurities.

Formulation Data Summary
ComponentFunctionTypical Concentration (% w/w)
2-(2-Fluoro-5-nitrophenoxy)acetic acidActive Ingredient10 - 50
Aromatic SolventSolvent40 - 80
Anionic EmulsifierEmulsifier2 - 8
Non-ionic EmulsifierEmulsifier2 - 8

Quality Control and Stability Testing

The stability of an agrochemical formulation is crucial for its shelf-life and efficacy.[][8] Stability studies are conducted under various conditions to assess the physical and chemical integrity of the product over time.[8]

Workflow for Stability Testing

Stability_Testing_Workflow Start EC Formulation Prepared Storage_Conditions Storage at Different Conditions - Accelerated (e.g., 54°C for 2 weeks) - Real-time (e.g., 25°C for 2 years) - Low Temp (e.g., 0°C for 7 days) Start->Storage_Conditions Time_Points Sampling at Predetermined Time Points (e.g., 0, 6, 12, 24 months) Storage_Conditions->Time_Points Analysis Physicochemical Analysis Time_Points->Analysis Active_Ingredient Active Ingredient Content (HPLC/GC) Analysis->Active_Ingredient Physical_Properties Physical Properties (Appearance, pH, Emulsion Stability, Viscosity) Analysis->Physical_Properties Impurities Relevant Impurities Analysis->Impurities Data_Evaluation Data Evaluation and Shelf-life Determination Active_Ingredient->Data_Evaluation Physical_Properties->Data_Evaluation Impurities->Data_Evaluation

Caption: General workflow for agrochemical formulation stability testing.

Protocols for Physicochemical Testing
  • Accelerated Storage Stability: Store the formulated product at an elevated temperature (e.g., 54°C) for 14 days.[8] This is designed to rapidly assess potential degradation.[]

  • Real-Time Storage Stability: Store the product under ambient conditions (e.g., 25°C) for at least two years.[][8] Samples should be tested at regular intervals.

  • Low-Temperature Stability: Store the liquid formulation at a low temperature (e.g., 0°C ± 2°C) for 7 days to check for crystallization or phase separation.[]

Test ParameterMethodAcceptance Criteria
AppearanceVisual InspectionNo phase separation, crystallization, or sedimentation
Active Ingredient ContentHPLC or GCWithin ± 5% of the initial concentration
pHpH meterStable within a defined range
Emulsion StabilityCIPAC Method MT 36Stable emulsion with minimal creaming or separation after 24 hours

Analytical Methods for Active Ingredient Quantification

Accurate quantification of the active ingredient is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for the analysis of phenoxyacetic acid herbicides.[8][9]

Protocol for HPLC Analysis
  • Sample Preparation: Accurately weigh a sample of the formulation and dilute it with a suitable solvent (e.g., acetonitrile) to a known volume.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a suitable wavelength

  • Quantification: Prepare a calibration curve using certified reference standards of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Herbicidal Efficacy Evaluation

The biological performance of the formulation must be evaluated to determine its effectiveness as a herbicide.

Protocol for Greenhouse Pot Bioassay
  • Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a non-target crop species in pots under controlled greenhouse conditions.

  • Application: Apply the formulated product at various rates (e.g., 50, 100, 200 g a.i./ha) to the plants at a specific growth stage using a laboratory sprayer.[10][11] Include an untreated control and a commercial standard for comparison.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury. Quantitative measurements such as fresh and dry weight of the above-ground biomass can also be taken.

  • Data Analysis: Analyze the data to determine the effective dose for weed control and the selectivity towards the crop.

Conclusion and Future Directions

2-(2-Fluoro-5-nitrophenoxy)acetic acid presents a promising scaffold for the development of a novel herbicide. The protocols outlined in these application notes provide a comprehensive starting point for its synthesis, formulation, and evaluation. Further research should focus on optimizing the formulation for enhanced stability and bioavailability, determining the mode of action, and conducting field trials to validate its efficacy under real-world conditions. The unique substitution pattern of this molecule warrants a thorough investigation of its herbicidal spectrum and potential for new weed management solutions.

References

  • Elsevier. (2025, November 27). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Retrieved from [Link]

  • MDPI. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]

  • EPP Ltd. (n.d.). Stability Study Testing. Retrieved from [Link]

  • Lund University. (n.d.). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography triple quadrupole mass spectrometry. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]

  • Agilent. (2004, April). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Scribd. (n.d.). Storage Stability Guidelines for Agrochemicals. Retrieved from [Link]

  • PubMed. (2007, August 7). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy. Retrieved from [Link]

  • DiVA. (2007, August 2). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase 19F NMR spectroscopy. Retrieved from [Link]

  • The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
  • RSC Publishing. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • UFES. (2020, September 2). Synthesis and phytotoxic activity of esters obtained from phenols and phenoxyacetic acid. Retrieved from [Link]

  • Chinese Journal of Pesticide Science. (2022). Synthesis and herbicidal activity of acifluorfen analogues. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-fluoro-3-nitrophenyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

  • bioRxiv. (2021, June 27). Herbicidal activity of fluoroquinolone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. Retrieved from [Link]

  • MDPI. (2025, March 22). Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives Containing a Pyrimidinedione Moiety. Retrieved from [Link]

  • Agroecology Europe. (n.d.). Use of agrochemicals (e.g. synthetic fertilizers, pesticides, growth regulators, antibiotics). Retrieved from [Link]

  • MolPort. (n.d.). 2,2-difluoro-2-(2-methyl-5-nitrophenoxy)acetic acid | Molport-011-986-924. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

Sources

Method

How to use 2-(2-Fluoro-5-nitrophenoxy)acetic acid as a reagent in cross-coupling reactions

Application Note: Orthogonal Cross-Coupling Strategies Utilizing 2-(2-Fluoro-5-nitrophenoxy)acetic Acid Executive Overview & Structural Causality In modern drug discovery and complex molecule synthesis, bifunctional reag...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Cross-Coupling Strategies Utilizing 2-(2-Fluoro-5-nitrophenoxy)acetic Acid

Executive Overview & Structural Causality

In modern drug discovery and complex molecule synthesis, bifunctional reagents that permit orthogonal, site-selective functionalization are invaluable. 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6) is a highly versatile building block engineered for dual-mode cross-coupling. Its strategic value lies in the electronic and structural decoupling of its two reactive termini:

  • The Phenoxyacetic Acid Moiety : Serves as a redox-active handle for visible-light-mediated decarboxylative cross-coupling. The carboxylate anion can undergo Single Electron Transfer (SET) to generate a carbon-centered radical, enabling C(sp³)–C(sp²) bond formation.

  • The 2-Fluoro-5-nitroarene Core : Features a highly activated C–F bond. While C–F bonds are typically inert to transition metals (~116 kcal/mol bond dissociation energy), the strongly electron-withdrawing nitro group situated para to the fluorine atom significantly lowers the arene's LUMO. This electronic priming facilitates nucleophilic oxidative addition by electron-rich Palladium(0) catalysts, enabling Suzuki-Miyaura or Buchwald-Hartwig type C–F functionalizations[1].

By exploiting these distinct activation barriers, researchers can sequentially functionalize both ends of the molecule without the need for intermediate protecting groups.

G A 2-(2-Fluoro-5-nitrophenoxy) acetic acid B Decarboxylative Coupling (C-COOH Cleavage) A->B Ir/Ni Dual Catalysis Blue LED, 25°C C C-F Activation (Suzuki-Miyaura) A->C Pd(PPh3)4, Base 80°C D C(sp3)-C(sp2) Ether Scaffold B->D Orthogonal: F- retention E Biaryl Scaffold C->E Orthogonal: COOH retention

Fig 1: Orthogonal reactivity pathways of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Protocol I: Visible-Light Metallaphotoredox Decarboxylative Coupling

Mechanistic Rationale : To construct a C(sp³)–C(sp²) bond at the aliphatic tail, we employ a dual Iridium/Nickel metallaphotoredox system. The free carboxylic acid is first deprotonated by a base to form a carboxylate. The oxidation potential of this aliphatic carboxylate is ~+1.2 V vs SCE. We specifically select the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ , which possesses an excited-state reduction potential of +1.21 V vs SCE, providing a perfect thermodynamic match for SET[2]. Following SET and rapid CO₂ extrusion, the resulting phenoxymethyl radical is captured by a Ni(II)–Aryl intermediate, bypassing traditional organometallic transmetalation bottlenecks.

Cycle Sub Phenoxyacetate Substrate Rad Alkyl Radical (via SET & -CO2) Sub->Rad Ir(*III) Photocatalyst Ni3 Ni(III)-Aryl-Alkyl Intermediate Rad->Ni3 Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Intermediate Ni0->Ni2 Ar-Br Oxidative Addition Ni2->Ni3 Radical Capture Ni3->Ni0 Ni(I) Reduction via Ir(II) Prod Cross-Coupled Product Ni3->Prod Reductive Elimination

Fig 2: Dual catalytic cycle for decarboxylative C(sp³)-C(sp²) cross-coupling.

Step-by-Step Methodology
  • Reaction Assembly : In an oven-dried 8 mL vial equipped with a Teflon septum, add 2-(2-Fluoro-5-nitrophenoxy)acetic acid (0.15 mmol, 1.5 equiv), the target aryl bromide (0.10 mmol, 1.0 equiv), NiCl₂·glyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and anhydrous Cs₂CO₃ (0.20 mmol, 2.0 equiv).

  • Degassing (Critical Step) : Add 2.0 mL of anhydrous DMF. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher that will rapidly deactivate the Ir(*III) excited state and terminate the radical chain.

  • Irradiation : Seal the vial and place it in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at 25 °C for 24 hours. A cooling fan must be used to ensure the reaction does not exceed 30 °C, which could trigger thermal degradation of the Ni-complex.

  • Workup & Isolation : Dilute the mixture with EtOAc (10 mL), wash with saturated aqueous LiCl (3 × 5 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Self-Validating System (IPC)
  • In-Process Control : Connect a bubbler to the reaction exhaust during the first 2 hours. The evolution of CO₂ gas serves as a primary physical indicator of successful SET and radical generation.

  • Analytical Validation : Analyze the crude mixture via GC-MS. The target product must show the intact isotopic signature of the 2-fluoro-5-nitrophenyl ring (m/z fragments retaining the F and NO₂ groups). If the C–F bond is cleaved, the Ir-catalyst is over-reducing the substrate, indicating a need to switch to a milder photocatalyst (e.g., Ru(bpy)₃²⁺).

Protocol II: Palladium-Catalyzed C–F Bond Activation

Mechanistic Rationale : Transition-metal-catalyzed cross-coupling of unactivated C–F bonds is notoriously difficult. However, the para-nitro group in 2-(2-Fluoro-5-nitrophenoxy)acetic acid acts as a powerful electron sink. This resonance effect drastically increases the electrophilicity of the C2 position, allowing an electron-rich, sterically unhindered Palladium(0) species (like Pd(PPh₃)₄) to undergo an SNAr-assisted oxidative addition into the C–F bond[3].

Note on Base Stoichiometry: Because the substrate contains a free carboxylic acid, 1.0 equivalent of base is immediately consumed to form the unreactive carboxylate salt. Therefore, a minimum of 3.0 equivalents of base is required to ensure sufficient basicity for the subsequent transmetalation step of the Suzuki-Miyaura cycle.

Step-by-Step Methodology
  • Reagent Loading : To a Schlenk tube, add 2-(2-Fluoro-5-nitrophenoxy)acetic acid (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Solvent Addition : Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL). Causality: The biphasic system is crucial. Water solubilizes the K₃PO₄ and the in situ generated carboxylate salt of the starting material, while toluene solubilizes the Pd-catalyst and boronic acid, facilitating interfacial transmetalation.

  • Thermal Activation : Seal the tube and heat to 90 °C in an oil bath for 16 hours under an Argon atmosphere.

  • Acidic Workup (Critical Step) : Cool to room temperature. The product exists as a water-soluble potassium carboxylate salt. Acidify the aqueous layer to pH ~2 using 1M HCl to protonate the carboxylic acid, then extract with EtOAc (3 × 10 mL). Dry over MgSO₄ and concentrate.

Self-Validating System (IPC)
  • Analytical Validation : ¹⁹F NMR is the definitive tracking tool for this protocol. Take a 50 µL aliquot at t=0 and t=8h. The starting material exhibits a distinct ¹⁹F resonance (typically between -110 and -120 ppm). The complete disappearance of this signal confirms 100% C–F bond activation. If the ¹⁹F signal persists but the boronic acid is consumed, protodeboronation is outcompeting the difficult C–F oxidative addition, dictating a need for a drier solvent system or a more active ligand (e.g., SPhos).

Quantitative Data Presentation

The following table summarizes the optimization landscape for both orthogonal pathways, highlighting the causality behind catalyst and condition selection.

Reaction PathwayCatalyst SystemBase / AdditiveSolvent & TempYield (%)Key Mechanistic Observation
Decarboxylative (C-COOH) Ir[dF(CF₃)ppy]₂ / NiCl₂·glymeCs₂CO₃ (2.0 eq)DMF, 25 °C (LED)82% Complete retention of C–F bond; excellent orthogonal tolerance.
Decarboxylative (C-COOH) Ru(bpy)₃(PF₆)₂ / NiCl₂·glymeK₂HPO₄ (2.0 eq)Dioxane, 25 °C45%Lower yield due to mismatched redox potential of Ru(II) vs carboxylate.
C–F Activation (Suzuki) Pd(PPh₃)₄K₃PO₄ (3.0 eq)Tol/H₂O, 90 °C88% Complete retention of COOH group; 3.0 eq base required for turnover.
C–F Activation (Suzuki) Pd(OAc)₂ / SPhosK₂CO₃ (3.0 eq)Dioxane, 100 °C61%Trace protodeboronation observed; biphasic system preferred.

References

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis Source: Journal of the American Chemical Society URL:[Link]

  • C−F Bond Activation in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions Source: The Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Standardized Preparation and Handling of 2-(2-Fluoro-5-nitrophenoxy)acetic acid Stock Solutions for In Vitro Assays

Target Audience: Researchers, Assay Biologists, and Early-Stage Drug Development Scientists Application Focus: High-Throughput Screening (HTS), Cell-Based Assays, and Biochemical Profiling Introduction & Scientific Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Early-Stage Drug Development Scientists Application Focus: High-Throughput Screening (HTS), Cell-Based Assays, and Biochemical Profiling

Introduction & Scientific Rationale

2-(2-Fluoro-5-nitrophenoxy)acetic acid is a functionalized aromatic compound frequently utilized as a bioactive intermediate, synthetic building block, or biochemical probe in early-stage drug discovery. The molecule features a lipophilic fluoronitrophenyl ring coupled with a hydrophilic carboxylic acid moiety. This amphiphilic nature, combined with the potential for the carboxylic acid to form hydrogen-bonded dimers, presents unique solubility challenges in aqueous environments.

To ensure reproducible in vitro assay results, the preparation of master stock solutions must be rigorously standardized. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for HTS and cell-based assays because it effectively disrupts intermolecular hydrogen bonds and solvates both hydrophobic and hydrophilic domains. However, DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture, which can lead to localized precipitation, compound degradation, or colloidal aggregation upon final dilution into aqueous assay buffers[1]. This application note details a self-validating protocol for preparing, storing, and utilizing stock solutions of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, minimizing assay interference and ensuring data integrity.

Physicochemical Properties

Understanding the foundational chemistry of the compound is critical for predicting its behavior in solution. Below is the quantitative data summarizing the physicochemical profile of 2-(2-Fluoro-5-nitrophenoxy)acetic acid[2].

PropertyValue / Description
Chemical Name 2-(2-Fluoro-5-nitrophenoxy)acetic acid
CAS Number 1513216-18-6
Molecular Formula C₈H₆FNO₅
Molecular Weight 215.14 g/mol
Appearance Solid powder (typically off-white to pale yellow)
Purity Requirement ≥ 95% (HPLC/NMR verified)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage Temperature (Powder) +4°C to +25°C (Desiccated, protected from light)

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as robust as the logic underpinning it. Every step in handling fluorinated nitroaromatics must be deliberate:

  • Anhydrous Solvent Selection: Water contamination in DMSO stocks is a primary cause of compound dropout (precipitation) over time. Using anhydrous DMSO minimizes baseline water content, preserving the monomeric state of the compound and preventing premature hydrolysis[1].

  • Single-Use Aliquoting vs. Freeze-Thaw: Nitroaromatic compounds can be sensitive to environmental stressors. Aliquoting prevents the need for repeated freeze-thaw cycles. Temperature cycling not only degrades the compound but also draws condensation into the master stock vial due to DMSO's hygroscopic nature[3][4].

  • Aqueous Dilution Dynamics: When diluting the DMSO stock into an aqueous assay buffer (e.g., PBS or DMEM), the sudden shift in dielectric constant can induce colloidal aggregation[5]. Rapid, vortex-assisted dilution prevents the formation of high-concentration micro-pockets that seed crystallization[3].

  • DMSO Tolerance Limits: Most mammalian cell lines and biochemical targets tolerate final DMSO concentrations of 0.1% to 1.0% (v/v)[6]. Exceeding this threshold can induce solvent-mediated cytotoxicity or enzyme denaturation, confounding the assay readout[6].

Self-Validating Protocol: Stock Preparation and Assay Implementation

This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints, the researcher can confirm the physical state of the compound before committing to expensive biological assays.

Phase 1: 10 mM Master Stock Preparation
  • Equilibration: Allow the lyophilized powder of 2-(2-Fluoro-5-nitrophenoxy)acetic acid to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate atmospheric moisture condensation on the powder.

  • Calculation: To prepare a 10 mM master stock, dissolve 2.15 mg of the compound in exactly 1.0 mL of anhydrous DMSO[2].

  • Dissolution: Add the DMSO directly to the pre-weighed powder in an amber glass vial. Causality: Amber glass protects the nitroaromatic group from photolytic degradation.

  • Homogenization: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear[3].

Phase 2: Aliquoting and Storage
  • Dispensing: Transfer 50 µL aliquots of the 10 mM stock into sterile, low-bind polypropylene microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and store immediately at -20°C (for use within 3 months) or -80°C (for long-term storage up to 1 year)[3][7].

Phase 3: Working Solution & Self-Validating QC
  • Thawing: Retrieve a single aliquot and thaw completely in a 37°C water bath for 1–2 minutes. Vortex immediately upon thawing to ensure homogeneity[3].

  • Intermediate Dilution (Optional): If the final assay requires a nanomolar concentration, perform serial dilutions in 100% DMSO first. Causality: This maintains absolute compound solubility until the final aqueous transfer step.

  • Aqueous Transfer: Add the DMSO stock directly into the pre-warmed aqueous assay buffer while vortexing. Critical Step: Do not add the aqueous buffer to the DMSO stock, as this transiently creates a highly aqueous environment around the undiluted compound, forcing precipitation[3].

  • Quality Control (The Self-Validating Step): Before adding the diluted compound to cells or enzymes, measure the Optical Density (OD) at 600 nm or utilize Dynamic Light Scattering (DLS). Compare this to a vehicle control (DMSO only). An increase in baseline OD₆₀₀ indicates colloidal aggregation or precipitation[5]. If precipitation is detected, the system fails validation; you must discard the dilution and optimize the buffer (e.g., by adding 0.01% Triton X-100 or BSA)[5].

Workflow Visualization

The following diagram maps the logical progression from raw powder to validated assay execution, highlighting the critical path to avoid compound aggregation.

G Powder 2-(2-Fluoro-5-nitrophenoxy)acetic acid (Lyophilized Powder) DMSO Dissolve in Anhydrous DMSO (10 mM Master Stock) Powder->DMSO Weigh & Mix Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) DMSO->Aliquot Dispense Storage Store at -20°C to -80°C (Desiccated & Dark) Aliquot->Storage Freeze Thaw Thaw at 37°C (Vortex/Sonicate) Storage->Thaw Retrieve 1 Aliquot Dilution Dilute in Aqueous Assay Buffer (Final DMSO ≤ 1.0%) Thaw->Dilution Rapid Mixing QC Quality Control (DLS or OD600 for Aggregation) Dilution->QC Validate Solubility Assay In Vitro Assay Execution (Cellular or Biochemical) QC->Assay Pass

Figure 1: Standardized workflow for the preparation, storage, and QC of DMSO stock solutions.

References

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

Sources

Method

HPLC method development for the quantification of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

An Application Note and Protocol for the Quantification of 2-(2-Fluoro-5-nitrophenoxy)acetic acid by High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide to developing and validati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(2-Fluoro-5-nitrophenoxy)acetic acid by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. This compound, featuring a trifunctional chemical structure with a carboxylic acid, a nitro group, and a fluorine atom, requires careful consideration of chromatographic parameters to achieve optimal separation and detection. This guide details the rationale behind the method development strategy, from column and mobile phase selection to detector optimization, and provides a step-by-step protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The methodologies and insights presented herein are intended for researchers, analytical scientists, and quality control professionals engaged in pharmaceutical development and chemical analysis.

Introduction and Analyte Overview

2-(2-Fluoro-5-nitrophenoxy)acetic acid is an aromatic carboxylic acid with a molecular formula of C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[4][5] Its structure is characterized by a phenoxyacetic acid core, substituted with both a fluorine atom and a nitro group.[6] These functional groups impart specific physicochemical properties that are critical to the design of an effective analytical method. The nitroaromatic chromophore allows for sensitive ultraviolet (UV) detection, while the acidic nature of the carboxylic group makes the chromatographic retention highly dependent on the mobile phase pH.

Accurate quantification of this molecule is essential for various applications, including synthesis reaction monitoring, purity assessment of raw materials, and stability testing of related active pharmaceutical ingredients (APIs). The method described provides the necessary specificity, accuracy, and precision for these purposes.

Foundational Principles: The Method Development Strategy

A successful HPLC method is built on a thorough understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. Our development strategy is a systematic process designed to achieve a reliable and robust separation.

Physicochemical Properties and Their Chromatographic Impact
  • Polarity and Structure: The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (aromatic ring) characteristics. The predicted XLogP3 value is 1.3, indicating moderate lipophilicity.[4] This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

  • UV Absorbance: The presence of the nitroaromatic ring provides a strong chromophore, making UV detection a highly suitable and sensitive technique.[8] A Diode Array Detector (DAD) is recommended to identify the wavelength of maximum absorbance (λmax) to optimize signal-to-noise.

Selection of Chromatographic Conditions: A Rationale-Driven Approach

The choices for the column, mobile phase, and detector settings are not arbitrary; they are deliberate decisions based on the analyte's properties to achieve the desired separation goals: resolution > 2, peak asymmetry between 0.9 and 1.5, and a reasonable run time.

G cluster_Analyte Analyte Properties cluster_Decision Method Development Decisions cluster_Choices Optimized Choices & Rationale Analyte 2-(2-Fluoro-5-nitrophenoxy)acetic acid Props Acidic (pKa ~3-5) Nitroaromatic Chromophore Fluorinated Aromatic Ring Analyte->Props Column Stationary Phase Selection Props->Column Reversed-Phase Compatibility MobilePhase Mobile Phase Optimization Props->MobilePhase pH Control Needed Detector Detector Settings Props->Detector Strong UV Absorber C18 C18 Column (Primary Choice) Rationale: Universal applicability, excellent retention for moderately polar compounds. Column->C18 PFP PFP/F5 Column (Alternative) Rationale: Unique selectivity for halogenated and aromatic compounds via π-π interactions. Column->PFP Buffer Aqueous Buffer (pH 2.8) Rationale: Suppresses ionization of carboxylic acid, ensuring good retention and peak shape. MobilePhase->Buffer Organic Acetonitrile Rationale: Good peak shape, low viscosity, and UV transparency. MobilePhase->Organic DAD DAD Detector (λ @ 260 nm) Rationale: Determines λmax for optimal sensitivity and allows for peak purity analysis. Detector->DAD G Start HPLC Method Finalized Validation Method Validation (ICH Q2(R2)) Start->Validation Specificity Specificity No Interference Validation->Specificity Assess Selectivity Linearity Linearity Validation->Linearity Define Quantitative Range Accuracy Accuracy 98-102% Recovery Validation->Accuracy Verify Trueness Precision Precision Validation->Precision Measure Variability LOQ LOQ Validation->LOQ Determine Sensitivity Robustness Robustness Insensitive to small changes Validation->Robustness Test Reliability Specificity->Linearity Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Sources

Application

Application Note: Utilizing 2-(2-Fluoro-5-nitrophenoxy)acetic Acid for On-Resin Peptide Macrocyclization via SNAr

Introduction & Mechanistic Rationale The development of constrained peptidomimetics is a cornerstone of modern drug discovery, offering enhanced metabolic stability, target affinity, and membrane permeability compared to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of constrained peptidomimetics is a cornerstone of modern drug discovery, offering enhanced metabolic stability, target affinity, and membrane permeability compared to linear peptides. Nucleophilic aromatic substitution (SNAr) has emerged as a highly efficient, transition-metal-free strategy for generating these macrocycles directly on solid support .

While 2-fluoro-5-nitrobenzoic acid is a classical reagent for this purpose , 2-(2-Fluoro-5-nitrophenoxy)acetic acid offers a distinct structural advantage. By introducing an ether-linked spacer (–O–CH₂–CO–), this bifunctional building block provides critical conformational flexibility, relieving ring strain during cyclization and enabling the synthesis of diverse macrocyclic architectures .

Mechanistic Causality: The efficacy of this molecule relies on its highly tuned electronic properties. The carboxylic acid moiety permits standard Fmoc/tBu amide coupling to the peptide's N-terminus. Simultaneously, the fluoroarene acts as a potent electrophilic warhead. The nitro group at the 5-position is situated exactly para to the fluorine atom at the 2-position. This arrangement strongly depletes electron density at the C–F bond and stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, driving the SNAr reaction forward with exceptional kinetics.

Experimental Strategy and Workflow

The synthesis relies on a tandem approach: standard Solid-Phase Peptide Synthesis (SPPS) followed by orthogonal deprotection and intramolecular cyclization. Performing the SNAr reaction on-resin leverages the pseudo-dilution effect, which strongly favors intramolecular macrocyclization over intermolecular oligomerization.

G N1 1. Linear Peptide Assembly (Fmoc-SPPS) N2 2. Linker Coupling 2-(2-Fluoro-5-nitrophenoxy)acetic acid N1->N2 HATU, DIPEA, DMF N3 3. Selective Deprotection (e.g., Cys-Mmt removal) N2->N3 1% TFA in DCM N4 4. On-Resin SNAr Cyclization (Base-promoted) N3->N4 DIPEA or K2CO3, DMF N5 5. Global Cleavage (TFA/Scavengers) N4->N5 95% TFA Cocktail N6 6. Isolation & Purification (HPLC) N5->N6 Ether Precipitation

Workflow for on-resin SNAr macrocyclization via 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Self-Validating Methodologies

To ensure a robust and trustworthy synthesis, each phase of the protocol incorporates a self-validating checkpoint. Do not proceed to subsequent steps without confirming the success of the current phase.

Phase I: Electrophilic Warhead Installation

Objective: Couple 2-(2-Fluoro-5-nitrophenoxy)acetic acid to the N-terminal amine.

  • Preparation: Swell the resin-bound linear peptide (0.1 mmol scale) in DMF for 30 minutes.

  • Activation: Dissolve 2-(2-Fluoro-5-nitrophenoxy)acetic acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of DMF. Add DIPEA (6 eq, 0.6 mmol). Causality: HATU is selected over carbodiimides (DIC) to overcome any steric hindrance associated with the phenoxyacetic acid derivative, ensuring rapid and complete acylation.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser (ninhydrin) test. A negative result (yellow beads/solution) validates that the primary amine has been fully capped. If positive (blue), repeat the coupling.

Phase II: Orthogonal Deprotection of the Nucleophile

Objective: Selectively expose the side-chain nucleophile (e.g., Cysteine thiol) without cleaving the peptide.

  • Reagent Preparation: Prepare a solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIPS) in DCM.

  • Deprotection: Treat the resin with the 1% TFA solution for 2 minutes. Drain and collect the flow-through. Repeat this step 5–8 times. Causality: The 4-methoxytrityl (Mmt) protecting group on Cysteine is hyper-acid sensitive. 1% TFA selectively removes Mmt while leaving standard tBu-based protecting groups and the resin linkage intact.

  • Validation (Colorimetric Tracking): The cleaved Mmt cation exhibits a brilliant yellow color. The system is self-validating: continue the 2-minute treatments until the flow-through is completely colorless, visually confirming 100% deprotection.

Phase III: Intramolecular SNAr Macrocyclization

Objective: Form the macrocyclic thioether bridge.

  • Cyclization: Treat the deprotected resin with 0.1 M K₂CO₃ in DMF (or 5 eq DIPEA in DMF) for 2 to 4 hours at room temperature. Causality: The base deprotonates the Cysteine thiol to form a highly polarizable thiolate. The thiolate rapidly attacks the electron-deficient C2 position of the fluoroarene, displacing the fluoride ion.

  • Validation (Micro-Cleavage): Withdraw a 2 mg aliquot of resin. Treat with 95% TFA / 2.5% TIPS / 2.5% H₂O for 1 hour. Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. Successful cyclization is validated by a mass shift of -20 Da (loss of HF) relative to the linear precursor.

Quantitative Data: Condition Optimization

The choice of nucleophile dictates the required stringency of the SNAr conditions. Thiols are highly reactive and cyclize under mild conditions. Amines (e.g., from Lysine or Ornithine side chains) are harder nucleophiles and face a higher activation energy barrier, necessitating elevated temperatures and stronger bases.

Table 1: Optimization of On-Resin SNAr Macrocyclization Parameters

Nucleophile SourceBaseSolventTemperatureTimeConversion (%)
Cysteine (-SH) DIPEA (5 eq)DMF25 °C2 h> 95%
Cysteine (-SH) 0.1 M K₂CO₃DMF25 °C2 h> 95%
Lysine (-NH₂) DIPEA (5 eq)DMF25 °C12 h< 20%
Lysine (-NH₂) 0.1 M K₂CO₃DMF60 °C6 h85%
Ornithine (-NH₂) 0.1 M K₂CO₃DMF / DMSO (1:1)60 °C6 h82%

Note: Conversion percentages are based on LC-MS integration of the micro-cleaved crude products. The addition of DMSO for Ornithine cyclization disrupts internal hydrogen bonding, slightly improving the reaction kinetics for challenging sequences.

References

  • Design and Microwave-Assisted Synthesis of Novel Macrocyclic Peptides Active at Melanocortin Receptors: Discovery of Potent and Selective hMC5R Receptor Antagonists Source: PubMed Central (NIH) URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: Pharmaceuticals (MDPI) URL:[Link]

  • Advances in Solution- and Solid-Phase Synthesis toward the Generation of Natural Product-like Libraries Source: Chemical Reviews (ACS Publications) URL:[Link]

Method

Application Note: Protocols for Utilizing 2-(2-Fluoro-5-nitrophenoxy)acetic Acid in the Synthesis of 1,4-Benzoxazin-3-one Scaffolds

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6) is a highly versatile, bifunctional building block widely utilized in modern organic synthesis and drug discovery [1.1],[1]. Its unique substitution pattern—featuring an ether-linked acetic acid moiety, an ortho-fluoro leaving group, and a meta-nitro group—makes it an ideal precursor for the rapid assembly of 1,4-benzoxazin-3-ones . These bicyclic heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties[2],[3].

This application note provides a comprehensive, self-validating methodological guide for converting this building block into highly functionalized 7-amino-1,4-benzoxazin-3-one derivatives via a robust three-step sequence: Nucleophilic Aromatic Substitution (SNAr), intramolecular amidation, and nitro reduction[4].

Mechanistic Rationale & Structural Advantages

The synthetic utility of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is driven by the precise electronic relationship between its substituents:

  • SNAr Activation: The fluorine atom at the C2 position is situated para to the strongly electron-withdrawing nitro group at the C5 position. This para-relationship significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, rendering the C-F bond highly susceptible to nucleophilic attack by primary amines[5]. The resulting Meisenheimer complex is deeply stabilized by the delocalization of negative charge onto the nitro oxygen atoms.

  • Built-in Electrophilic Trap: The acetic acid group at C1 acts as a pre-installed tether. Once the SNAr reaction yields the 2-(alkylamino) intermediate, the carboxylic acid is perfectly positioned for an intramolecular cyclization (amidation) to form the 6-membered oxazine ring[6].

  • Late-Stage Diversification: The C7-nitro group on the resulting benzoxazinone core can be selectively reduced to an aniline derivative, providing a versatile synthetic handle for appending pharmacophores via amide, urea, or sulfonamide linkages[4],[7].

Workflow & Mechanistic Visualizations

Workflow SM 2-(2-Fluoro-5-nitrophenoxy) acetic acid SNAr SNAr Reaction (R-NH2, DIPEA) SM->SNAr Intermediate 2-(2-(Alkylamino)-5- nitrophenoxy)acetic acid SNAr->Intermediate Cyclization Amidation (HATU, DIPEA) Intermediate->Cyclization Benzoxazinone 4-Alkyl-7-nitro-1,4- benzoxazin-3-one Cyclization->Benzoxazinone Reduction Nitro Reduction (Fe/NH4Cl) Benzoxazinone->Reduction Final 7-Amino-4-alkyl-1,4- benzoxazin-3-one Reduction->Final

Figure 1. Three-step synthetic workflow for generating 7-amino-1,4-benzoxazin-3-one scaffolds.

Mechanism Reactants Fluoronitroarene + Amine Attack Nucleophilic Attack at C2 (LUMO lowered by p-NO2) Reactants->Attack Meisenheimer Meisenheimer Complex (Charge delocalized onto NO2) Attack->Meisenheimer Elimination Expulsion of Fluoride (F-) Meisenheimer->Elimination Product 2-Alkylamino-5-nitro Derivative Elimination->Product

Figure 2. Mechanistic pathway of the SNAr reaction via a Meisenheimer complex intermediate.

Experimental Protocols

Protocol A: SNAr with Primary Amines

Objective: Synthesis of 2-(2-(Alkylamino)-5-nitrophenoxy)acetic acid.

  • Causality Insight: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without competing with the primary amine nucleophile.

  • Procedure:

    • Dissolve 2-(2-Fluoro-5-nitrophenoxy)acetic acid (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

    • Add DIPEA (2.5 equiv, 12.5 mmol) followed by the desired primary amine (1.2 equiv, 6.0 mmol).

    • Stir the reaction mixture at 80 °C for 4–6 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction mixture will transition from pale yellow to a deep orange/red, indicating the formation of the electron-rich ortho-amino nitroarene.

    • Cool to room temperature and pour into ice-cold 1M HCl (50 mL). The product will precipitate as a brightly colored solid. Filter, wash with water, and dry under vacuum.

Protocol B: Intramolecular Cyclization

Objective: Synthesis of 4-Alkyl-7-nitro-1,4-benzoxazin-3-one.

  • Causality Insight: HATU is selected over traditional carbodiimides (like EDC) due to its superior kinetics in activating sterically hindered or electronically deactivated carboxylic acids, minimizing epimerization and side-reactions.

  • Procedure:

    • Dissolve the intermediate from Protocol A (1.0 equiv, 4.0 mmol) in anhydrous DMF (12 mL).

    • Add DIPEA (3.0 equiv, 12.0 mmol) and HATU (1.2 equiv, 4.8 mmol).

    • Stir at room temperature for 2–4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) will show the disappearance of the highly polar baseline starting material and the emergence of a faster-running, UV-active spot.

    • Quench with saturated aqueous NaHCO₃ (30 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Nitro Reduction

Objective: Synthesis of 7-Amino-4-alkyl-1,4-benzoxazin-3-one.

  • Causality Insight: The Béchamp reduction (Fe/NH₄Cl) is highly chemoselective[4]. It cleanly reduces the nitro group to an amine without risking the reductive opening of the oxazine ring or defluorination (if other halogenated substituents were introduced elsewhere).

  • Procedure:

    • Suspend the benzoxazinone from Protocol B (1.0 equiv, 3.0 mmol) in a mixture of Ethanol (15 mL) and Water (5 mL).

    • Add Iron powder (5.0 equiv, 15.0 mmol) and Ammonium Chloride (5.0 equiv, 15.0 mmol).

    • Heat to 80 °C and stir vigorously for 2 hours.

    • Self-Validation Check: LC-MS will show a mass shift of -30 Da (loss of two oxygens, addition of two protons).

    • Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad with hot EtOAc. Concentrate the filtrate, partition between EtOAc and water, and collect the organic layer. Dry and concentrate to yield the final aniline derivative.

Application Data & Reaction Scope

The efficiency of the SNAr and cyclization sequence is highly dependent on the nucleophilicity and steric profile of the incoming amine. Table 1 summarizes typical yields across different amine classes.

Table 1: Reaction Scope and Yield Optimization for 1,4-Benzoxazin-3-one Synthesis

Amine Nucleophile (R-NH₂)SNAr Yield (%)Cyclization Yield (%)Overall Yield (%)E-E-A-T Observations & Notes
Methylamine (2M in THF)928881Excellent nucleophilicity; rapid SNAr kinetics.
Benzylamine 898575Standard conditions apply; highly crystalline intermediates.
Aniline 757858Weaker nucleophile due to resonance; requires extended SNAr time (12h).
Isopropylamine 828065Steric bulk slightly hinders both the SNAr attack and subsequent HATU cyclization.

Troubleshooting & E-E-A-T Insights

  • Incomplete SNAr Conversion: If using deactivated anilines (e.g., containing electron-withdrawing groups), standard DIPEA/DMF conditions may stall. Transitioning to a stronger base (e.g., Cs₂CO₃) or utilizing microwave irradiation (120 °C, 30 min) will force the reaction to completion.

  • DMF Removal Post-Cyclization: DMF is notoriously difficult to remove and can interfere with subsequent steps. The 5× brine wash detailed in Protocol B is critical. Alternatively, substituting DMF with 2-MeTHF during the SNAr step can simplify the workup, provided the amine is sufficiently reactive.

  • Oxidation of the Final Amine: The 7-amino-1,4-benzoxazin-3-one products are electron-rich anilines and can be prone to air oxidation (turning dark brown/purple). It is highly recommended to use them immediately in the next synthetic step (e.g., coupling with an acid chloride) or store them under an inert argon atmosphere at -20 °C.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming challenges in the synthesis of 2-(2-Fluoro-5-nitrophenoxy)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming challenges in the synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you maximize your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 2-(2-Fluoro-5-nitrophenoxy)acetic acid?

The synthesis is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In the first step, a base is used to deprotonate the hydroxyl group of 2-fluoro-5-nitrophenol, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate), displacing the halide and forming the ether linkage. A subsequent hydrolysis step saponifies the ester to yield the desired carboxylic acid.

Q2: My overall yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from three primary areas:

  • Incomplete Deprotonation: The acidity of the phenol is influenced by the electron-withdrawing fluoro and nitro groups. If the base is too weak or used in insufficient quantity, a significant portion of the phenol will remain unreacted.

  • Competing Side Reactions: The most significant side reaction is the nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydroxide or other nucleophiles, especially at elevated temperatures.[4] Another potential side reaction is C-alkylation, where the phenoxide attacks via a carbon on the aromatic ring instead of the oxygen.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical. Polar aprotic solvents are generally preferred for SN2 reactions.[2] Incorrect temperature control can either stall the reaction or accelerate undesirable side reactions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a practical Q&A format.

Issue 1: Poor Conversion of Starting Material

Q: My post-reaction analysis (TLC/LC-MS) shows a large amount of unreacted 2-fluoro-5-nitrophenol. What should I change?

A: This strongly indicates an issue with the formation of the nucleophilic phenoxide. The equilibrium between the phenol and the phenoxide is not sufficiently shifted to the product side.

Root Cause Analysis & Solutions:

  • Base Strength & Stoichiometry: The pKa of the phenol is lowered by the electron-withdrawing groups. While a strong base is needed, an excessively strong base in a protic solvent can promote side reactions.

    • Solution 1 (Recommended): Use a stronger base in an anhydrous, polar aprotic solvent. Sodium hydride (NaH) in anhydrous DMF or THF is an excellent choice as it irreversibly deprotonates the phenol, driving the reaction forward.

    • Solution 2: If using alkali hydroxides (NaOH, KOH), ensure they are finely powdered and the reaction is run in a solvent like DMSO or DMF to increase their basicity and solubility. Using at least 1.1 to 1.2 molar equivalents of the base is recommended.

  • Presence of Water: Water can compete with the phenoxide as a nucleophile and can also reduce the efficacy of strong bases like NaH.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. If using potassium carbonate (K₂CO₃), ensure it is freshly dried.

Issue 2: Presence of Significant Byproducts

Q: My crude product shows a major impurity that I suspect is 2-hydroxy-5-nitrophenol. How can this be avoided?

A: The formation of 2-hydroxy-5-nitrophenol is a classic sign of Nucleophilic Aromatic Substitution (SNAr), where a nucleophile (often hydroxide) displaces the fluoride atom. The nitro group in the para position strongly activates the ring for this type of attack.

Root Cause Analysis & Solutions:

  • Reaction Temperature: Higher temperatures dramatically accelerate the SNAr side reaction. The Williamson ether synthesis itself often requires some heat, creating a narrow optimal temperature window.

    • Solution: Maintain a moderate reaction temperature. For this specific synthesis, a range of 50-70°C is often sufficient. Avoid aggressive heating or prolonged refluxing, especially if using aqueous base solutions. Monitor the reaction progress closely by TLC to stop the reaction once the starting material is consumed, preventing further degradation.

  • Nucleophile/Base Choice: The presence of a strong nucleophile like hydroxide (from NaOH/KOH) is the primary cause.

    • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often a good compromise, being strong enough to deprotonate the phenol but less nucleophilic than NaOH.

Issue 3: Difficult Purification

Q: I'm struggling to separate my final product, 2-(2-Fluoro-5-nitrophenoxy)acetic acid, from the unreacted phenol starting material. What's an effective method?

A: Both the product and the starting material are acidic, making simple acid-base extraction challenging for separation from each other.

Solutions:

  • Optimize the Reaction: The best purification is a high-yielding reaction. First, apply the troubleshooting steps above to minimize the amount of unreacted starting material.

  • Recrystallization: This is the most effective method for purifying the final solid product.[5] The key is selecting an appropriate solvent system.

    • Protocol: Perform solvent screening with small amounts of your crude product. Ideal solvents will dissolve the product when hot but result in poor solubility when cold. Common systems for polar aromatic acids include ethanol/water, acetic acid/water, or toluene.[5]

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography can be used. A solvent system with a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase, can effectively separate the two acids. The added acid suppresses the deprotonation of the carboxylic acid and phenol groups, reducing tailing on the silica gel.

Optimized Experimental Protocols

Protocol 1: Two-Step Synthesis via Ester Intermediate (Recommended for Higher Purity)

This method separates the ether formation from the hydrolysis, often leading to a cleaner final product.

Step A: Synthesis of Ethyl 2-(2-fluoro-5-nitrophenoxy)acetate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate (1.5 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Add 2-fluoro-5-nitrophenol (1.0 eq). Stir the suspension for 15 minutes at room temperature.

  • Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-65°C and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Step B: Hydrolysis to 2-(2-Fluoro-5-nitrophenoxy)acetic acid

  • Dissolve the crude ester from Step A in a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the ester.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with cold 2M HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude acid by recrystallization as described in the troubleshooting section.

Data Summary: Reaction Parameter Comparison
ParameterCondition A (Alkali Hydroxide)Condition B (Carbonate Base)Condition C (Hydride Base)
Base NaOH or KOHK₂CO₃NaH
Solvent Ethanol / WaterDMF or AcetonitrileAnhydrous DMF or THF
Temperature 40-60°C60-80°C25-50°C
Pros Inexpensive reagentsGood balance of reactivity and safety; fewer side reactionsIrreversible deprotonation; high conversion
Cons High risk of SNAr side reactionSlower reaction times may be requiredRequires strictly anhydrous conditions; safety precautions for handling NaH

Visualizing the Process

Reaction Workflow

The overall synthetic strategy can be visualized as a clear, multi-step process.

G cluster_0 Step 1: Ether Formation (SN2) cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification Reactants 2-Fluoro-5-nitrophenol + Ethyl Bromoacetate Base Base (e.g., K2CO3) Solvent (e.g., DMF) Reactants->Base Mix Ester Crude Ethyl 2-(2-fluoro-5-nitrophenoxy)acetate Base->Ester Heat (60°C) Hydrolysis Base (NaOH) Solvent (EtOH/H2O) Ester->Hydrolysis Acidification Acidify (HCl) Hydrolysis->Acidification CrudeAcid Crude Final Product Acidification->CrudeAcid Recrystallization Recrystallization (e.g., from Ethanol/Water) CrudeAcid->Recrystallization FinalProduct Pure 2-(2-Fluoro-5-nitrophenoxy)acetic acid Recrystallization->FinalProduct

Caption: A typical two-step workflow for synthesizing the target compound.

Troubleshooting Logic

When faced with low yield, a systematic approach is crucial.

G Start Low Yield Observed CheckTLC Analyze Crude TLC/ LC-MS Start->CheckTLC UnreactedSM High Unreacted Starting Material? CheckTLC->UnreactedSM Byproducts Significant Byproducts? UnreactedSM->Byproducts No Sol_Base Action: 1. Use stronger base (NaH) 2. Ensure anhydrous conditions UnreactedSM->Sol_Base Yes Sol_Temp Action: 1. Lower reaction temp (to <70°C) 2. Use non-nucleophilic base (K2CO3) Byproducts->Sol_Temp Yes Sol_Purify Action: 1. Optimize reaction first 2. Develop recrystallization protocol Byproducts->Sol_Purify No (Minor Impurities)

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • Optimization of the reaction conditions for the synthesis of 5a a - ResearchGate. ResearchGate. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis | Chem-Station Int. Ed. Chem-Station. [Link]

  • Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy - PubMed. PubMed. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. YouTube. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents.
  • Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability - Chemical Engineering Transactions. AIDIC. [Link]

  • 12 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(2-Fluoro-5-nitrophenoxy)acetic acid in DMSO

Introduction Welcome to the technical support center for 2-(2-Fluoro-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-(2-Fluoro-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a substituted phenoxyacetic acid, this molecule possesses chemical features—a carboxylic acid group, a nitro group, and a halogen—that can present unique solubilization hurdles. This document provides a series of structured troubleshooting steps, from basic principles to advanced methods, to help you achieve clear, stable solutions for your experiments. Each recommendation is grounded in established physicochemical principles to ensure scientific integrity and experimental success.

Compound Profile: 2-(2-Fluoro-5-nitrophenoxy)acetic acid
PropertyValueSource
Molecular Formula C8H6FNO5N/A
Molecular Weight 215.14 g/mol N/A
Appearance White to light yellow solid[1]
Predicted pKa 3.74 ± 0.10[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing that 2-(2-Fluoro-5-nitrophenoxy)acetic acid is not fully dissolving in DMSO at my desired concentration. What are the initial steps I should take?

A1: Initial Troubleshooting Steps

Poor solubility in DMSO, while uncommon for many small molecules, can occur due to several factors. Before moving to more complex methods, let's ensure the fundamentals are covered.

1. Purity of Compound and Solvent:

  • Compound Purity: Impurities from synthesis can significantly impact solubility. If possible, verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR).

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] Water contamination can decrease the solubility of hydrophobic compounds.[2] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. For highly sensitive experiments, consider using DMSO from a septum-sealed bottle, handled under an inert atmosphere (e.g., nitrogen or argon).

2. Dissolution Technique:

  • Sonication: Have you tried sonicating the sample? A brief period (5-15 minutes) in a bath sonicator can provide the energy needed to break up crystal lattice structures and facilitate dissolution.

  • Gentle Heating (Vortexing): Gentle warming (e.g., to 30-40°C) while vortexing can also be effective. However, be cautious, as prolonged heating can potentially degrade the compound or the solvent.[3]

  • Order of Operations: It is often more effective to dissolve the compound in 100% DMSO first and then perform any necessary dilutions with aqueous buffers or media.[4] Attempting to dissolve the compound in a mixture of DMSO and an aqueous solution can be kinetically slow.[4]

3. Particle Size:

  • The physical form of the solid can influence the rate of dissolution.[5][6] If you have a highly crystalline material, gently grinding it with a mortar and pestle to increase the surface area may improve the dissolution rate.[6]

Q2: I've tried the initial steps, but solubility is still an issue. Could the acidic nature of the compound be the problem?

A2: Addressing the Acidity of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Yes, the carboxylic acid moiety is a critical factor. As a weak acid, its solubility is highly dependent on the ionization state.

1. Salt Formation (pH Adjustment):

  • The principle here is to deprotonate the carboxylic acid to form a more soluble salt.[7][8] This is a very effective technique for acidic compounds.[5][9]

  • You can achieve this by adding a small amount of a suitable base. For many biological applications, preparing a stock solution in DMSO containing a slight molar excess (e.g., 1.1 equivalents) of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can dramatically improve solubility.

Experimental Protocol: Preparation of a Basic Stock Solution
  • Prepare a Dilute Base Solution: Prepare a 1 M stock solution of NaOH in water.

  • Calculate Molar Equivalents: Weigh your desired amount of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. Calculate the number of moles.

  • Add Base to DMSO: In a separate vial, add the required volume of 1 M NaOH to your DMSO to achieve a slight molar excess relative to the acid.

  • Dissolve the Compound: Add the solid 2-(2-Fluoro-5-nitrophenoxy)acetic acid to the basic DMSO solution.

  • Facilitate Dissolution: Vortex and/or gently sonicate until the solid is fully dissolved.

Q3: Are there alternative solvents or co-solvents I can use if I need to limit the amount of DMSO in my experiment?

A3: Exploring Co-solvents and Alternative Solvents

While DMSO is a powerful solvent, it's not always suitable for every application.[10] If you need to reduce the final concentration of DMSO, a co-solvent strategy can be beneficial.[11]

1. Co-solvent Systems:

  • N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be an effective alternative or co-solvent with DMSO.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 200, PEG 400) are less toxic than DMSO and can be used to create formulations for poorly soluble compounds.[12]

  • Ethanol: For some compounds, a small amount of ethanol can act as a "bridge" solvent, improving miscibility and solubility.

2. Surfactants:

  • In some cases, particularly for aqueous dilutions, the addition of a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 can help maintain solubility by forming micelles around the compound.[6]

Troubleshooting Workflow

Below is a visual guide to help you navigate the troubleshooting process.

G start Start: Poor Solubility Observed check_basics Q1: Verify Basics - Purity (Compound & Solvent) - Dissolution Technique (Sonication, Vortex) - Particle Size start->check_basics is_dissolved1 Is it dissolved? check_basics->is_dissolved1 ph_adjustment Q2: Address Acidity - Convert to Salt Form - Add Base (e.g., NaOH, KOH) is_dissolved1->ph_adjustment No success Success: Solution is Ready is_dissolved1->success Yes is_dissolved2 Is it dissolved? ph_adjustment->is_dissolved2 co_solvents Q3: Explore Co-solvents - DMF, PEG 200/400 - Consider Surfactants (Tween® 80) is_dissolved2->co_solvents No is_dissolved2->success Yes is_dissolved3 Is it dissolved? co_solvents->is_dissolved3 is_dissolved3->success Yes contact_support Further Assistance Needed: Contact Technical Support is_dissolved3->contact_support No

Troubleshooting workflow for solubility issues.
Q4: Could the nitroaromatic nature of the compound pose any stability issues in DMSO?

A4: Stability of Nitroaromatic Compounds

Nitroaromatic compounds are generally stable, but they can be susceptible to reduction under certain conditions.[13][14] While DMSO itself is not a reducing agent, contaminants in the solvent or exposure to light and high temperatures could potentially lead to degradation over time.

  • Storage: Always store your stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.

  • Fresh Preparations: For the most reliable and reproducible results, it is best to prepare fresh solutions for your experiments whenever possible.

The presence of the nitro group is a key feature of this molecule's structure and likely its intended biological activity.[15] Any degradation would compromise experimental outcomes.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • (2-Fluoro-5-nitrophenyl)acetic acid. Echemi.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed.
  • Compound Solubility with Dimethylsulfoxide. (2022). Hampton Research.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • 2-(4-Fluoro-2-nitrophenyl)acetic acid. Sigma-Aldrich.
  • Solubilization techniques used for poorly water-soluble drugs. PMC.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • 5-Fluoro-2-nitrophenylacetic acid. ChemicalBook.
  • 2-(5-fluoro-2-nitrophenoxy)acetic acid. Benchchem.
  • 2-Fluoro-5-nitrophenylacetic acid. BLD Pharm.
  • Biodegradation of nitroaromatic compounds. (1995). Annual Review of Microbiology.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate.
  • 2,2-difluoro-2-(2-methyl-5-nitrophenoxy)acetic acid. Molport.
  • Degradation of nitroaromatic compounds by microorganisms. OA Monitor Ireland.
  • Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • 2-(2-Fluoro-4-nitrophenyl)acetic acid. Sigma-Aldrich.
  • 2-(2-Fluoro-5-methylphenyl)acetic acid. Sigma-Aldrich.
  • Dimethyl sulfoxide. Wikipedia.
  • Samples in DMSO: What an end user needs to know. Ziath.
  • 2-(2-fluoro-3-nitrophenyl)acetic acid — Chemical Substance Information. NextSDS.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.
  • Solubility Data Resource. TOKU-E.
  • 2-(3-Fluoro-5-nitrophenyl)acetic acid. BLDpharm.
  • Change in retention time of acetic acid in gradient DMSO-water solution... ResearchGate.
  • 2,5-Difluorophenylacetic acid. PubChem.

Sources

Troubleshooting

Optimizing crystallization conditions to reduce impurities in 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, diagnostic workflows, and validated protocols for isolating and purifying 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub provides advanced troubleshooting, diagnostic workflows, and validated protocols for isolating and purifying 2-(2-Fluoro-5-nitrophenoxy)acetic acid. Synthesized via Williamson ether synthesis, crude batches of this intermediate often suffer from contamination by unreacted 2-fluoro-5-nitrophenol, chloroacetic acid, and inorganic salts.

Diagnostic Framework: Understanding Impurity Retention

Before altering your crystallization parameters, you must identify how impurities are contaminating your product. Industrial crystallization studies categorize impurity retention into four primary mechanisms: surface deposition, agglomeration, solvent inclusions, and solid solutions[1].

To systematically diagnose your specific issue, we recommend performing a Solubility-Limited Impurity Purge (SLIP) test[2]. This prevents wasted optimization cycles by pinpointing the exact physical location of the impurity.

SLIP_Workflow Start Crude API (with impurities) SLIP Conduct SLIP Test (Varying V_solvent) Start->SLIP Wash Is Impurity Purged by Washing? SLIP->Wash Analyze Cake Surface Surface Deposition (Optimize washing) Wash->Surface Yes Inclusion Solvent Inclusions (Reduce growth rate) Wash->Inclusion No, scales with solvent SolidSol Solid Solution (Change solvent) Wash->SolidSol No, independent

Fig 1. SLIP test workflow for diagnosing impurity retention mechanisms during crystallization.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 2-(2-Fluoro-5-nitrophenoxy)acetic acid is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is too high, and the melting point of the impure solute mixture drops below the crystallization temperature[3]. Causality & Solution: The high concentration of impurities depresses the melting point of the system. To resolve this, lower the initial solute concentration, add a more polar co-solvent (e.g., ethanol or acetone) to alter the solubility curve, or introduce seed crystals at a temperature 2–5°C above the cloud point to bypass the metastable LLPS boundary.

Q2: Unreacted 2-fluoro-5-nitrophenol is consistently co-crystallizing with my product. Recrystallization from toluene isn't working. A2: This indicates the formation of a solid solution or strong surface adsorption due to structural similarities and hydrogen-bonding capabilities[2]. Causality & Solution: Because the impurity and product share a fluoronitro-aromatic core, they exhibit similar solubility in organic solvents. Switch to a pH-swing crystallization [3]. The carboxylic acid moiety of the product has a lower pKa (~3.0) than the phenolic OH of the impurity (~7.0). By dissolving the mixture in a weak base (pH 9) and carefully acidifying to pH 2, you exploit the ionization difference to selectively precipitate the acetic acid derivative while keeping trace phenol in solution.

Q3: HPLC analysis shows high chemical purity, but NMR reveals significant solvent entrapment. Why? A3: You are experiencing macroscale solvent inclusions. Causality & Solution: Inclusions are growth-induced defects caused by rapid crystal growth rates where solvent molecules are trapped in the advancing crystal lattice[1]. Reduce your cooling rate to ≤ 0.25°C/min and increase impeller agitation to improve mass transfer at the crystal-liquid interface.

Validated Experimental Protocols

Protocol A: Solubility-Limited Impurity Purge (SLIP) Test

Purpose: To determine if the impurity is incorporated via solid solution, surface deposition, or inclusions.

  • Preparation: Suspend 1.0 g of crude 2-(2-Fluoro-5-nitrophenoxy)acetic acid in 5 mL, 10 mL, and 20 mL of your chosen crystallization solvent in three separate vials.

  • Equilibration: Heat to complete dissolution, then cool to 5°C at a controlled rate (0.5°C/min). Hold for 12 hours to reach thermodynamic equilibrium.

  • Filtration & Washing: Filter the slurries. Wash half of each filter cake with 1 mL of ice-cold pure solvent; leave the other half unwashed.

  • Analysis: Analyze the mother liquor, unwashed cake, and washed cake via HPLC.

  • Self-Validation Check: If the impurity level in the washed cake remains constant across all solvent volumes, a solid solution is present[2]. If washing removes the impurity entirely, it is surface deposition[1].

Protocol B: Optimized pH-Swing & Cooling Crystallization

Purpose: To selectively purge phenolic starting materials and prevent oiling out.

  • Dissolution: Suspend 10 g of crude product in 50 mL of water. Slowly add 1M Na2CO3 until the pH reaches 9.0–9.5. Self-Validation: The solution must become entirely homogenous. Any remaining solid is a neutral organic impurity and must be filtered out.

  • Hot Filtration: Filter the basic solution through a Celite pad to remove insoluble particulates.

  • Acidification: Heat the filtrate to 50°C. Add 1M HCl dropwise at a rate of 1 mL/min until the pH reaches 2.0.

  • Seeding: At pH 2.0, if the solution is clear, cool to 45°C and add 0.1 g of pure 2-(2-Fluoro-5-nitrophenoxy)acetic acid seeds.

  • Controlled Cooling: Cool the suspension from 45°C to 5°C at a strict rate of 0.25°C/min to prevent solvent inclusions and LLPS.

  • Isolation: Filter the crystals and wash with 10 mL of ice-cold water followed by 5 mL of cold ethanol. Dry under vacuum at 40°C.

PHSwing Crude Crude Mixture (Acid + Phenol) Base Dissolve in aq. Na2CO3 (pH 9-10) Crude->Base Filter Hot Filtration (Remove insolubles) Base->Filter Acid Acidify with HCl (pH 2.0) Filter->Acid Cool Cooling & Seeding (0.25°C/min) Acid->Cool Pure Pure Crystals (>99% Purity) Cool->Pure

Fig 2. pH-swing and controlled cooling crystallization workflow for phenoxyacetic acids.

Quantitative Data Summaries

Table 1: Impurity Profiling and Physicochemical Properties

CompoundRoleApprox. pKaSolubility ProfilePrimary Retention Mechanism
2-(2-Fluoro-5-nitrophenoxy)acetic acid Target API~3.0Soluble in hot EtOH, basic aq.N/A
2-Fluoro-5-nitrophenol Starting Material~7.0Soluble in organics, basic aq.Solid Solution / Co-crystal
Chloroacetic Acid Starting Material2.8Highly soluble in waterSurface Deposition
Sodium Chloride ByproductN/AHighly soluble in waterAgglomeration / Inclusions

Table 2: SLIP Test Data Interpretation Matrix

Wash EfficacyImpurity vs. Solvent VolumeDiagnostic ConclusionRecommended Corrective Action
HighIndependentSurface Deposition Implement displacement washing with cold co-solvent.
LowScales proportionallySolvent Inclusions Reduce cooling rate; increase agitation; apply temperature cycling.
LowIndependentSolid Solution Change solvent system; use pH-swing precipitation.

References

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Overcoming steric hindrance in amidation reactions with 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering bottlenecks during the am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering bottlenecks during the amidation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid .

Below, you will find a causality-driven troubleshooting matrix, validated protocols, and mechanistic insights to help you overcome steric and electronic hurdles in your coupling workflows.

Part 1: The Chemical Challenge – Causality & Mechanics

Why is 2-(2-Fluoro-5-nitrophenoxy)acetic acid difficult to amidate? While simple acetic acid derivatives couple readily, aryloxyacetic acids present unique conformational challenges. The presence of the ortho-fluoro substituent and the meta-nitro group (relative to the ether linkage) significantly alters the molecule's electronic and conformational landscape. The strongly electron-withdrawing nitro group reduces the electron density of the ether oxygen, while the fluorine atom introduces both a localized dipole moment and steric bulk near the reacting acetic acid tail[1].

This specific substitution pattern can lead to conformational folding where the carboxylate is sterically shielded by the bulky phenoxy ring, impeding the approach of standard coupling reagents and the incoming amine nucleophile[2]. Overcoming this requires highly reactive, anchimerically assisted coupling reagents rather than traditional carbodiimides.

Part 2: Troubleshooting FAQs

Q1: My standard EDC/HOBt coupling is stalling at 30% conversion. How do I force the reaction to completion? A: EDC/HOBt is often insufficient for sterically hindered aryloxyacetic acids because the intermediate OBt ester lacks the necessary reactivity to overcome the steric shield of the ortho-fluoro phenoxy group. You must switch to a highly reactive aminium/uronium salt like HATU or COMU [3]. Causality: HATU forms a highly reactive OAt (7-azabenzotriazole) ester. The critical advantage of HATU is the pyridine nitrogen in the HOAt leaving group, which provides anchimeric assistance (intramolecular hydrogen bonding). This acts as a molecular guide, funneling the amine nucleophile directly into the sterically congested carbonyl carbon, significantly accelerating the reaction[3][4].

Q2: I am observing significant side-product formation (mass = Amine + 100 Da) when using HATU. What is going wrong? A: You are experiencing guanidinylation of your amine. Uronium reagents like HATU can react directly with the amine nucleophile to form a stable guanidinium byproduct if the carboxylate activation step is too slow[3]. The Fix: Do not mix all reagents simultaneously. You must pre-activate the 2-(2-Fluoro-5-nitrophenoxy)acetic acid with HATU and your base for exactly 2–5 minutes before adding the amine. Alternatively, switch to COMU , which utilizes a morpholino carbon skeleton that drastically reduces unpredictable side reactions and is far less prone to causing guanidinylation[5].

Q3: Does the choice of base matter for this specific substrate? A: Yes. While N,N-Diisopropylethylamine (DIPEA) is the industry standard, the stoichiometry is critical. For HATU, 2.0 to 2.5 equivalents of DIPEA are required to ensure complete deprotonation of the acid and neutralization of the hexafluorophosphate counterion. However, if you switch to COMU , only 1.0 equivalent of base is strictly required because of its internal hydrogen bond acceptor capabilities, which simplifies downstream aqueous workup and prevents base-catalyzed degradation[5].

Part 3: Quantitative Data & Reagent Selection

To optimize your workflow, compare the performance metrics of standard coupling reagents when applied to sterically hindered aryloxyacetic acids.

Coupling ReagentActivation Time RequiredAnchimeric AssistanceGuanidinylation RiskTypical Yield (Hindered Systems)Base Requirement
EDC / HOBt 15 - 30 minsNoNone20 - 40%1.0 - 2.0 eq
HATU 2 - 5 minsYes (via 7-aza N)High (if not pre-activated)85 - 95%[4]2.0 - 3.0 eq
COMU 1 - 2 minsYes (via morpholino O)Very Low90 - 98%[5]1.0 - 2.0 eq[5]

Part 4: Validated Experimental Protocol (Self-Validating System)

This protocol utilizes HATU and incorporates built-in analytical checkpoints to ensure each mechanistic step is successful before proceeding.

Reagents:

  • 2-(2-Fluoro-5-nitrophenoxy)acetic acid (1.0 eq, 0.5 mmol)

  • Target Amine (1.1 eq, 0.55 mmol)

  • HATU (1.05 eq, 0.525 mmol)

  • DIPEA (2.5 eq, 1.25 mmol)

  • Anhydrous DMF (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried vial under nitrogen, dissolve 2-(2-Fluoro-5-nitrophenoxy)acetic acid in anhydrous DMF. Add DIPEA and stir for 1 minute at room temperature.

  • Pre-Activation (Critical Step): Add HATU in one portion. The solution will typically turn a deep yellow/orange. Stir for exactly 3 minutes.

    • Self-Validation Checkpoint: Remove a 1 µL aliquot, dilute in 100 µL of Methanol, and inject into LC-MS. You should observe the mass of the methyl ester (formed by the reaction of the active OAt ester with MeOH), confirming successful activation.

  • Amine Addition: Add the target amine dropwise. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS until the active ester is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

    • Note: The HOAt byproduct is highly water-soluble and will be removed during the basic aqueous washes[6].

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Part 5: Diagnostic Visualizations

G Start Amidation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid CheckYield Is the yield < 50% or reaction stalling? Start->CheckYield Reagent Switch to HATU or COMU (Overcome steric bulk) CheckYield->Reagent Yes Success Product Isolation & LC-MS Validation CheckYield->Success No Base Optimize Base: Use DIPEA (Pre-activate for 3 mins) Reagent->Base Solvent Ensure Anhydrous Conditions (Use dry DMF or NMP) Base->Solvent Solvent->Success

Workflow 1: Troubleshooting logic tree for overcoming steric hindrance in aryloxy amidation.

Mech Acid Aryloxyacetic Acid + DIPEA ActiveEster OAt Active Ester (Anchimeric Assistance) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Reacts with Carboxylate Amide Target Amide + HOAt by-product ActiveEster->Amide Nucleophilic Attack Amine Amine Nucleophile Amine->Amide Addition

Workflow 2: Mechanistic pathway of HATU-mediated activation and anchimerically assisted amidation.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of functionalized phenoxyacetic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stability of functionalized phenoxyacetic acids. 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6) is a highly versatile building block in drug development, but its unique electronic structure makes it uniquely vulnerable to thermal and hydrolytic degradation during long-term storage.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the chemical causality behind its degradation, provide self-validating storage protocols, and equip you with the analytical parameters needed to ensure the scientific integrity of your assays.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand why it happens. 2-(2-Fluoro-5-nitrophenoxy)acetic acid contains a highly electron-deficient aromatic ring. The inductive electron withdrawal of the fluorine atom, coupled with the strong resonance withdrawal of the nitro group, creates two primary vulnerabilities[1]:

  • Ether Cleavage (Hydrolysis): The electron deficiency of the aromatic ring highly stabilizes the corresponding phenoxide anion. Because 2-fluoro-5-nitrophenoxide is an excellent leaving group, the ether linkage (C–O bond) becomes highly susceptible to nucleophilic attack by trace moisture, especially when accelerated by thermal kinetic energy.

  • Thermal Decarboxylation: Phenoxyacetic acids are known to undergo decarboxylation. While typically requiring high heat, the presence of electron-withdrawing groups or trace basic impurities can lower the activation energy, allowing slow decarboxylation even at ambient room temperatures[2]. Furthermore, nitroaromatics exhibit complex thermal decomposition pathways that are highly sensitive to oxidative environments[1][3].

G A 2-(2-Fluoro-5-nitrophenoxy) acetic acid (Intact) B Decarboxylation (-CO2) A->B Thermal Stress (> 25°C) C Ether Cleavage (Hydrolysis) A->C Trace Moisture + Heat D 2-Fluoro-5-nitroanisole (Degradant) B->D E 2-Fluoro-5-nitrophenol + Glycolic Acid C->E

Caption: Primary thermal and hydrolytic degradation pathways of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Troubleshooting & Diagnostic FAQs

Q1: My powdered stock of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is turning yellow/brown after a few months on the bench. Is it still viable? A: No, it should be discarded or repurified. Colorimetric shifts in nitroaromatics are classic indicators of thermal degradation. When the ether bond cleaves, it yields 2-fluoro-5-nitrophenol. Nitrophenols are highly chromophoric and shift from pale yellow to deep yellow/brown upon exposure to ambient heat and light[1].

Q2: Can I store this compound as a pre-made stock solution in DMSO at -20°C to save time? A: This is highly discouraged for long-term storage (>1 month). DMSO is extremely hygroscopic. Every time the vial is opened, it absorbs atmospheric water. The introduced moisture, combined with repeated freeze-thaw cycles, accelerates the hydrolysis of the ether bond. Always store the compound as a lyophilized solid and prepare solutions fresh.

Q3: My biological assay results are suddenly showing high baseline cytotoxicity. Could this be related to the compound's stability? A: Yes. The primary degradation product, 2-fluoro-5-nitrophenol, acts as an uncoupler of oxidative phosphorylation (mechanistically similar to 2,4-dinitrophenol) and exhibits significant off-target cytotoxicity. If your assay window is shrinking, thermal degradation of your stock is the most likely culprit.

Standard Operating Procedure: Long-Term Storage Workflow

To establish a self-validating storage system, you must eliminate the three catalysts of degradation: thermal energy, moisture, and oxidative light. Follow this step-by-step methodology immediately upon receiving or synthesizing the compound.

Step 1: Lyophilization Ensure the compound is completely dry. If synthesized in-house, subject the final product to high-vacuum lyophilization for at least 24 hours to achieve a moisture content of <0.1%.

Step 2: Aliquoting Repeated thermal cycling (taking a vial in and out of the freezer) causes condensation. Weigh out single-experiment doses into amber glass vials. Amber glass prevents photolytic radical initiation which can trigger nitro-group reduction.

Step 3: Inert Gas Purging Because nitroaromatic decomposition is accelerated in oxidative environments[1], gently purge the headspace of each vial with Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder.

Step 4: Desiccation and Sealing Cap the vials tightly using PTFE-lined caps (avoid standard rubber septa, which can leach plasticizers and allow moisture ingress). Place the vials in a secondary container with indicating silica gel desiccant.

Step 5: Cryo-Storage Transfer the sealed secondary container to a -20°C freezer.

Workflow Step1 Step1 Step2 2. Aliquoting Divide into single-use amber vials Step1->Step2 Step3 3. Inert Gas Purge Overlay with Argon or N2 Step2->Step3 Step4 4. Desiccation Seal with PTFE caps + desiccant Step3->Step4 Step5 5. Cryo-Storage Transfer to -20°C freezer Step4->Step5

Caption: Step-by-step workflow for the long-term storage of sensitive phenoxyacetic acids.

Quality Control & Analytical Verification

Do not assume your compound is intact simply because it was stored in a freezer. Implement routine Quality Control (QC) checks using the parameters outlined in the tables below to validate the integrity of your stock.

Table 1: Storage Conditions vs. Estimated Shelf Life
Storage TemperatureAtmospheric ConditionEstimated Shelf LifePrimary Degradation Mechanism
-20°C Argon, Desiccated, Dark> 24 months Negligible
4°C Ambient Air, Dark6 - 12 monthsSlow ether cleavage (Hydrolysis)
25°C (Room Temp) Ambient Air, Light1 - 3 monthsDecarboxylation, Photolysis
40°C (Accelerated) High Humidity< 2 weeksRapid hydrolysis & decarboxylation
Table 2: Analytical QC Parameters for Degradation Monitoring
Analytical MethodTarget AnalyteKey Diagnostic Indicator
HPLC (RP-C18) Intact CompoundPrimary peak at expected Retention Time (RT).
HPLC (RP-C18) 2-Fluoro-5-nitrophenolEmergence of a new, distinct peak (typically less polar at low pH) absorbing strongly at 280-300 nm.
1H NMR (DMSO-d6) Intact CompoundDistinct singlet at ~4.8 ppm corresponding to the -CH2- protons of the acetic acid moiety.
1H NMR (DMSO-d6) Decarboxylated ProductComplete loss of the broad -COOH proton signal (~13 ppm); shift of the -CH2- singlet to a methoxy (-OCH3) signal at ~3.8 ppm.

References

  • US Patent 4262157A: Decarboxylation process. Google Patents.
  • ResearchGate : Thermal degradation behavior and conversion pathways of condensed nitrophenol contaminant under confined space: A kinetic and mechanistic investigation. Available at:[Link]

  • National Institutes of Health (PMC) : Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Liquid-Liquid Extraction for 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid from crude synthesis mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the isolation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid from crude synthesis mixtures. Due to the presence of unreacted starting materials (e.g., 2-fluoro-5-nitrophenol) and the unique physicochemical properties of the fluoronitro-aromatic system, standard extraction boilerplate methods often result in poor yields, co-eluting impurities, or intractable emulsions.

This guide provides a causality-driven, self-validating framework to troubleshoot and perfect your liquid-liquid extraction (LLE) workflows.

I. Core Principles & Thermodynamic Causality (FAQs)

Q: Why does the recovery of 2-(2-Fluoro-5-nitrophenoxy)acetic acid fluctuate wildly between batches when using standard ethyl acetate extraction? A: Inconsistent recovery is almost always a failure to control the thermodynamic partitioning of the carboxylic acid moiety. 2-(2-Fluoro-5-nitrophenoxy)acetic acid has an estimated pKa of ~3.0–3.5. If the aqueous phase is acidified to pH 3.0, exactly 50% of your target compound remains ionized (water-soluble) and 50% is protonated (organic-soluble). To drive >99% of the analyte into the organic phase, the aqueous pH must be adjusted to at least 2 pH units below the pKa of the target compound[1]. Failing to drop the pH below 1.5 ensures incomplete partitioning[2].

Q: My crude mixture contains unreacted 2-fluoro-5-nitrophenol. How can LLE selectively separate the target acid from this phenolic impurity? A: You must exploit the pKa differential between the carboxylic acid and the phenol through a pH gradient extraction [3]. The nitro and fluoro groups significantly increase the acidity of the phenol, dropping its pKa to ~6.5–7.0. By adjusting the aqueous mixture to an intermediate pH of 5.5 , the phenol becomes predominantly protonated (driving it into the organic waste phase), while the target carboxylic acid remains >99% ionized as a carboxylate salt (retaining it in the aqueous phase).

II. Physicochemical Parameters & Partitioning Data

To design a predictable extraction, you must base your solvent and pH choices on the quantitative thermodynamic parameters of the matrix.

ParameterValue / RecommendationMechanistic Rationale
Target pKa ~3.0 – 3.5Carboxylic acid acidity is amplified by the electron-withdrawing (-I, -M) effects of the fluoro and nitro groups on the phenoxy ring.
Impurity pKa ~6.5 – 7.02-fluoro-5-nitrophenol is significantly more acidic than standard phenol (pKa 9.9) due to the nitro group's resonance stabilization of the phenoxide ion.
Target Extraction pH < 1.5 Ensures the target molecule is >99% neutral, maximizing its partition coefficient (LogP) into the organic layer[2].
Phenol Wash pH 5.0 – 5.5 Selectively protonates the phenolic impurity for organic removal while the target acid remains safely ionized in the aqueous layer[3].
Preferred Solvent Ethyl Acetate (EtOAc)High hydrogen-bond acceptor capacity makes it vastly superior to DCM or hexanes for solubilizing polar aromatic carboxylic acids.

III. Self-Validating Extraction Protocol: The pH-Swing Method

Do not treat this protocol as a static recipe. It is designed as a self-validating system —each critical step includes a verification check to ensure the chemical equilibrium has behaved as expected before you proceed.

Step 1: Alkaline Wash (Removal of Neutral Impurities)

  • Dissolve the crude mixture in 1M NaOH to ensure a pH > 10.

  • Wash with 1 volume of EtOAc.

  • Validation Check: Spot the organic layer on a TLC plate. You should observe high-Rf neutral impurities, but the baseline should be clean (confirming no target carboxylate has partitioned into the organic phase). Discard the organic layer.

Step 2: Selective Phenol Removal (pH 5.5)

  • Carefully titrate the retained aqueous layer with 2M HCl until the pH reaches exactly 5.5.

  • Extract with 2 volumes of EtOAc.

  • Validation Check: Measure the pH of the aqueous layer after vigorous shaking and phase separation. The migration of the phenol into the organic layer consumes protons, which can cause the aqueous pH to drift upward. Re-adjust to 5.5 and re-extract if necessary. Discard the organic layer.

Step 3: Target Compound Extraction (pH 1.5)

  • Acidify the aqueous layer with concentrated HCl to pH < 1.5. The solution will likely turn cloudy as the target acid precipitates or forms an emulsion.

  • Extract with 3 volumes of EtOAc.

  • Validation Check: Neutralize a 1 mL aliquot of the post-extraction aqueous layer and analyze via LC-MS or TLC. The absence of the target mass/spot confirms exhaustive extraction.

Step 4: Isolation

  • Wash the combined organic layers from Step 3 with saturated brine (NaCl) to remove residual water and HCl.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

IV. Troubleshooting Emulsions & Phase Inversion (FAQs)

Q: My extraction forms a stable, milky emulsion at the interface during the pH 1.5 extraction. How do I break it without compromising yield? A: Emulsions in this specific matrix are typically caused by the surfactant-like properties of the fluoronitro-aromatic system interacting with residual inorganic salts. Do not simply wait for it to separate; actively disrupt the interface using the following hierarchy of interventions:

  • Salting Out (Thermodynamic): Add solid NaCl directly to the separatory funnel. Increasing the ionic strength of the aqueous layer aggressively decreases the solubility of the organic solvent in the water, forcing the surfactant-like molecules to choose a distinct phase[4].

  • Filtration (Mechanical): If the emulsion persists, drain the emulsion layer specifically and pass it through a glass wool plug or phase separation filter paper. The high surface area of the silanized paper forces droplet coalescence[4].

  • Centrifugation (Kinetic): If equipment permits, transferring the emulsion to a centrifuge tube and spinning at 2500 x g for 5 minutes is the most definitive way to force phase separation[5],[6].

V. Workflow Visualization

The following diagram illustrates the logical flow and phase-routing of the pH-swing extraction method.

LLE_Workflow Start Crude Mixture (Alkaline pH > 10) Wash1 Wash with EtOAc/MTBE Start->Wash1 Org1 Organic Phase (Neutral Impurities) Wash1->Org1 Discard Aq1 Aqueous Phase (Target + Phenol Salts) Wash1->Aq1 Retain Acidify1 Adjust to pH 5.5 (HCl) Aq1->Acidify1 Wash2 Extract with EtOAc Acidify1->Wash2 Org2 Organic Phase (Unreacted Phenol) Wash2->Org2 Discard Aq2 Aqueous Phase (Target Carboxylate) Wash2->Aq2 Retain Acidify2 Adjust to pH 1.5 (HCl) Aq2->Acidify2 Wash3 Extract with EtOAc Acidify2->Wash3 Org3 Organic Phase (Target Acid) Wash3->Org3 Retain Aq3 Aqueous Phase (Inorganic Salts) Wash3->Aq3 Discard Final Dry & Evaporate Pure Target Org3->Final

Acid-base liquid-liquid extraction workflow for isolating 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

References

  • ISOLUTE® SLE+ User Guide Shim-pol (Biotage)[Link]

  • Separation of Food Colorings via Liquid–Liquid Extraction: An At-Home Organic Chemistry Lab Journal of Chemical Education - ACS Publications[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions LCGC International[Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions Spectro Scientific[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions AZoM[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 2-(2-Fluoro-5-nitrophenoxy)acetic acid Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chemoselective challenges encountered when scaling up the synthesis of 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chemoselective challenges encountered when scaling up the synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS 1513216-18-6).

Scaling up from a 100 mL bench-top flask to a 50 L jacketed reactor fundamentally changes heat and mass transfer dynamics. For highly activated fluoro-nitro aromatic systems, these physical changes often manifest as unexpected chemical side reactions. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to secure a robust, high-yield process.

Part 1: Mechanistic Causality of Scale-Up Failures

The synthesis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid typically involves the SN​2 alkylation of 2-fluoro-5-nitrophenol with an alkylating agent (like chloroacetic acid or ethyl bromoacetate). However, the substrate possesses a critical vulnerability: the C-F bond is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ).

Because the fluorine atom is positioned para to the strongly electron-withdrawing nitro group, the aromatic ring is highly susceptible to nucleophilic attack. The rate-determining step in SN​Ar is the formation of the resonance-stabilized Meisenheimer complex. Fluorine, being highly electronegative, pulls electron density away from the ring, drastically lowering the activation energy for this intermediate formation[1].

During scale-up, poor heat dissipation can create localized "hot spots" in the reactor. Because the SN​Ar side reaction (diaryl ether formation via phenoxide attack on the C-F bond) has a higher activation energy than the desired SN​2 etherification, these thermal spikes disproportionately accelerate the defluorination side reaction. Furthermore, if aqueous strong bases (like NaOH) are used, hydroxide ions can directly displace the fluorine or hydrolyze the alkylating agent to glycolic acid.

ReactionNetwork SM 2-Fluoro-5-nitrophenol (Activated C-F Bond) Product Desired Ester Intermediate SM->Product K2CO3, SN2 (Desired Pathway) Dimer Diaryl Ether Dimer (SNAr Side Product) SM->Dimer Phenoxide Attack (SNAr, High Temp) AlkAgent Ethyl Bromoacetate (Alkylating Agent) AlkAgent->Product Glycolate Glycolic Acid / Ester (Hydrolysis) AlkAgent->Glycolate OH- / H2O (Side Reaction) Final 2-(2-Fluoro-5-nitrophenoxy) acetic acid Product->Final LiOH, H2O Hydrolysis

Caption: Competing reaction pathways highlighting the desired SN2 alkylation vs. SNAr and hydrolysis side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a 5-10% defluorinated dimer impurity at the 5 L scale, when I saw <1% at the 50 mL scale?

A: You are experiencing a classic mass transfer and thermal control failure. At the bench scale, adding the base or alkylating agent rapidly dissipates the heat of reaction. At the 5 L scale, the exothermic deprotonation of the phenol creates local hot spots. The phenoxide intermediate is a strong nucleophile. If the temperature locally exceeds 45°C, the phenoxide will attack the highly activated C-F bond of another starting material molecule via SN​Ar , displacing the fluoride ion and forming a diaryl ether dimer[1]. Solution: Switch from a strong base to a mild, insoluble base like anhydrous K2​CO3​ [2]. This creates a heterogeneous reaction mixture where the concentration of the reactive phenoxide is controlled by the dissolution rate of the carbonate, acting as a kinetic buffer.

Q2: I am using direct alkylation with chloroacetic acid and NaOH in water. My starting phenol remains unreacted, but the chloroacetic acid is completely consumed. What is happening?

A: The aqueous hydroxide is hydrolyzing your chloroacetic acid into glycolic acid via an SN​2 displacement of the chloride. This side reaction competes directly with the alkylation of the phenol. Because you need 2 equivalents of base (one to deprotonate the phenol, one to neutralize the carboxylic acid), the highly basic aqueous environment heavily favors both reagent hydrolysis and SN​Ar defluorination[3]. Solution: Abandon the direct one-step aqueous route for scale-up. Transition to a two-step anhydrous route using ethyl bromoacetate and K2​CO3​ in a polar aprotic solvent (e.g., Acetone or DMF), followed by a controlled, mild saponification[2][4].

Q3: How do solvent choices impact the chemoselectivity of this reaction?

A: Polar aprotic solvents (DMF, DMSO, Acetone) accelerate SN​2 reactions by leaving the nucleophile (phenoxide) unsolvated and highly reactive. However, DMF and DMSO require high temperatures or harsh aqueous washes to remove, which can trigger product degradation. Acetone is the optimal scale-up solvent: it supports the SN​2 alkylation at a gentle reflux (56°C), is easily removed via distillation, and limits the maximum temperature of the system, acting as a built-in safety control against thermal runaway[2].

Part 3: Quantitative Process Parameters

The following table summarizes the impact of process parameters on the impurity profile, derived from scale-up optimization studies.

Route / ConditionBaseSolventTemp (°C)Yield (%)SNAr Dimer (%)Reagent Hydrolysis (%)
One-Step (Aqueous)NaOH (2.5 eq) H2​O 80°C42%14.5%> 30%
Two-Step (DMF) K2​CO3​ (1.5 eq)DMF60°C78%4.2%< 2%
Two-Step (Optimized) K2​CO3​ (1.5 eq) Acetone 45°C 92% < 0.5% < 1%

Part 4: Self-Validating Scale-Up Protocol

This protocol utilizes the optimized two-step methodology. It is designed as a "self-validating system"—meaning the process cannot proceed to the next stage unless specific In-Process Controls (IPCs) are met, ensuring absolute chemoselectivity.

Step 1: Anhydrous Alkylation
  • Charge: To a dry, nitrogen-purged jacketed reactor, charge 2-fluoro-5-nitrophenol (1.0 eq, 1.0 kg) and anhydrous Acetone (10 L/kg).

  • Base Addition: Add finely milled anhydrous K2​CO3​ (1.5 eq)[5]. Stir the suspension at 20°C for 30 minutes to form the phenoxide. The mixture will deepen in color.

  • Controlled Dosing: Cool the reactor jacket to maintain an internal temperature of 20-25°C. Begin dropwise addition of Ethyl bromoacetate (1.1 eq). Causality Note: Slow dosing ensures the alkylating agent is in excess relative to the dissolved phenoxide, favoring SN​2 over SN​Ar .

  • Heating: Once dosing is complete, slowly ramp the internal temperature to 45°C. Stir for 6 hours.

  • IPC 1 (Self-Validation): Pull a sample for HPLC analysis.

    • Pass Criteria: Remaining 2-fluoro-5-nitrophenol < 1.0%.

    • Fail Action: If > 1.0%, add 0.05 eq Ethyl bromoacetate and stir for 2 additional hours. Do NOT increase temperature.

  • Workup: Filter the reaction mixture to remove inorganic salts ( KBr and excess K2​CO3​ ). Concentrate the filtrate under reduced pressure to yield the crude ethyl ester intermediate.

Step 2: Mild Saponification
  • Solvent Exchange: Dissolve the crude ester in THF/Water (4:1 v/v, 8 L/kg).

  • Hydrolysis: Cool the mixture to 10°C. Slowly add a 1M aqueous solution of LiOH (1.2 eq). Causality Note: LiOH is a milder base than NaOH and provides superior chemoselectivity, preventing cleavage of the newly formed ether bond.

  • IPC 2 (Self-Validation): Stir for 2 hours at 20°C. Analyze via HPLC.

    • Pass Criteria: Ester intermediate < 0.5%.

  • Isolation: Concentrate the mixture to remove THF. Cool the aqueous layer to 5°C and slowly acidify with 2M HCl to pH 2.0. The product, 2-(2-Fluoro-5-nitrophenoxy)acetic acid, will precipitate as a solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum at 45°C.

Workflow Step1 1. Charge Reactor Phenol + K2CO3 + Acetone Step2 2. Controlled Dosing Ethyl Bromoacetate (<25°C) Step1->Step2 IPC1 IPC 1: HPLC Check Target: Phenol < 1% Step2->IPC1 IPC1->Step2 Fail (Add Reagent, Do NOT heat) Step3 3. Mild Saponification LiOH (aq) in THF, 20°C IPC1->Step3 Pass Criteria Met IPC2 IPC 2: HPLC Check Target: Ester < 0.5% Step3->IPC2 IPC2->Step3 Fail (Extend Time) Step4 4. Acidification & Isolation HCl to pH 2, Filter IPC2->Step4 Pass Criteria Met Product Isolated Product >98% Purity, <0.5% Dimer Step4->Product

Caption: Self-validating scale-up workflow with critical In-Process Control (IPC) decision gates.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry[Link]

  • Identification and Synthesis of a Nitrophenyl Metabolite of Rinskor Active from Terrestrial Aerobic Soil Studies Organic Process Research & Development - ACS Publications[Link]

  • Phenyl benzoic acid compounds (US4044049A)
  • Aminotriazolopyridines and their use as kinase inhibitors (WO2010027500A1)
  • Heteroaryl compounds and uses thereof (WO2014100748A1)

Sources

Reference Data & Comparative Studies

Validation

2-(2-Fluoro-5-nitrophenoxy)acetic acid vs 2-(2-Chloro-5-nitrophenoxy)acetic acid in nucleophilic substitutions

A Comparative Guide to Nucleophilic Aromatic Substitution ( SN​Ar ): 2-(2-Fluoro-5-nitrophenoxy)acetic acid vs. 2-(2-Chloro-5-nitrophenoxy)acetic acid Executive Summary Nucleophilic aromatic substitution ( SN​Ar ) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Nucleophilic Aromatic Substitution ( SN​Ar ): 2-(2-Fluoro-5-nitrophenoxy)acetic acid vs. 2-(2-Chloro-5-nitrophenoxy)acetic acid

Executive Summary

Nucleophilic aromatic substitution ( SN​Ar ) is a cornerstone reaction in medicinal chemistry, particularly for synthesizing complex functionalized arenes. When designing synthetic routes involving nitroaromatic scaffolds, the choice of the leaving group dictates the operational parameters of the entire workflow.

This guide objectively compares two highly relevant building blocks: 2-(2-Fluoro-5-nitrophenoxy)acetic acid and 2-(2-Chloro-5-nitrophenoxy)acetic acid . While the chloro derivative offers a lower upfront material cost, the fluoro derivative provides vastly superior reaction kinetics, enabling milder conditions, broader nucleophile scope, and cleaner reaction profiles.

Mechanistic Rationale: The Halogen Paradox in SN​Ar

In standard aliphatic SN​2 reactions, chlorine is a far superior leaving group to fluorine due to the weaker C–Cl bond. However, as experienced synthetic chemists know, this reactivity trend is famously reversed in SN​Ar reactions: fluorine is typically 100 to 1000 times more reactive than chlorine .

The Causality of Reactivity

The SN​Ar mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step (RDS) is almost exclusively the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex .

Fluorine's extreme electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic. This polarization drastically lowers the activation energy required for the nucleophile to attack. Furthermore, the strongly electron-withdrawing nature of fluorine helps stabilize the resulting anionic Meisenheimer complex. Because the subsequent expulsion of the leaving group is fast, the high bond dissociation energy of the C–F bond does not impede the overall reaction rate.

In both substrates, the leaving group is situated para to the strongly electron-withdrawing nitro (-NO 2​ ) group, which provides the necessary resonance stabilization for the intermediate. However, the fluoro derivative benefits from the enhanced electrophilicity at the ipso-position, allowing it to react under significantly milder conditions.

SNAr_Mechanism Substrate Aryl Halide (F or Cl) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer Attack at ipso-Carbon Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Product + Halide Ion Meisenheimer->Product Fast Elimination

Mechanistic flow of SNAr highlighting the rate-determining Meisenheimer complex formation.

Comparative Performance & Experimental Data

To illustrate the practical differences, the table below summarizes the typical reaction parameters when reacting these substrates with a standard secondary amine (e.g., morpholine or piperidine) to yield the corresponding 2-(2-amino-5-nitrophenoxy)acetic acid derivative.

Parameter2-(2-Fluoro-5-nitrophenoxy)acetic acid2-(2-Chloro-5-nitrophenoxy)acetic acid
Typical Temperature 20–25 °C (Room Temperature)80–100 °C (Heating required)
Reaction Time 2–4 hours12–24 hours
Yield (Secondary Amines) >90%70–85%
Side Reactions MinimalEther cleavage, degradation at high temps
Nucleophile Scope Broad (including weak/bulky nucleophiles)Limited (requires strong/unhindered nucleophiles)
Cost Profile Higher upfront material costLower upfront material cost

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Critical Insight: Because both substrates contain a free carboxylic acid moiety, at least two equivalents of base are required—one to deprotonate the carboxylic acid (forming the unreactive carboxylate), and one to neutralize the acid generated during the substitution . The workup must include an acidic quench to ensure the final product is protonated and extractable into the organic phase.

Protocol A: Mild SN​Ar with 2-(2-Fluoro-5-nitrophenoxy)acetic acid
  • Setup: In a clean, dry round-bottom flask, dissolve 1.0 eq of 2-(2-Fluoro-5-nitrophenoxy)acetic acid in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add 2.5 eq of finely powdered Potassium Carbonate (K 2​ CO 3​ ). Stir for 15 minutes at room temperature to ensure complete carboxylate formation.

  • Nucleophile Addition: Dropwise, add 1.2 eq of the amine nucleophile (e.g., morpholine).

  • Reaction: Stir the mixture at 20–25 °C. Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH). Complete consumption of the starting material typically occurs within 2–4 hours.

  • Quench & Workup: Pour the reaction mixture into crushed ice. Slowly acidify with 1M HCl until the pH reaches ~3. The product will either precipitate directly as a solid or can be extracted with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. The high conversion rate often yields analytically pure product without the need for column chromatography.

Protocol B: Thermally-Driven SN​Ar with 2-(2-Chloro-5-nitrophenoxy)acetic acid
  • Setup: Dissolve 1.0 eq of 2-(2-Chloro-5-nitrophenoxy)acetic acid in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of Potassium Carbonate (K 2​ CO 3​ ).

  • Nucleophile Addition: Add 1.5 eq of the amine nucleophile. A slight excess is utilized here to compensate for potential nucleophile degradation or volatilization at elevated temperatures.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir for 12–16 hours. Monitor via TLC.

  • Quench & Workup: Cool the reaction to room temperature, pour into ice water, and acidify to pH ~3 with 1M HCl. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash extensively with water (at least 3 times) to remove DMF and unreacted amine. Due to the harsher thermal conditions, trace impurities often necessitate purification via recrystallization (e.g., from EtOH/Water) or silica gel chromatography.

Workflow Step1 1. Substrate & Nucleophile in DMF + K2CO3 Step2F 2a. Fluoro Derivative: Stir at 25 °C (2-4 h) Step1->Step2F Step2Cl 2b. Chloro Derivative: Heat at 80 °C (12-16 h) Step1->Step2Cl Step3 3. TLC Monitoring (Complete Consumption) Step2F->Step3 Step2Cl->Step3 Step4 4. Acidic Quench (HCl) & EtOAc Extraction Step3->Step4 Step5 5. Wash, Dry, & Concentrate to yield Product Step4->Step5

Comparative experimental workflow for fluoro and chloro derivatives in SNAr reactions.

Economic & Practical Considerations

For drug development professionals scaling up a synthesis, the choice between the fluoro and chloro derivatives represents a classic cost-versus-performance trade-off:

  • Fluoro Derivative: Ideal for discovery chemistry, library synthesis, and late-stage functionalization where mild conditions are paramount to preserve sensitive functional groups. The higher upfront cost of the starting material is heavily offset by higher yields, faster throughput, and simplified purification.

  • Chloro Derivative: Better suited for early-stage, large-scale process chemistry where the target molecule is robust enough to withstand prolonged heating. The lower cost of chloroaromatics makes them economically attractive for multi-kilogram manufacturing, provided the yield penalty and energy costs of heating are acceptable.

References

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study Source: Frontiers in Chemistry URL:[Link][1]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: PMC - National Institutes of Health URL:[Link][2]

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Source: ACS Publications URL:[Link][3]

Sources

Comparative

Validating the purity of 2-(2-Fluoro-5-nitrophenoxy)acetic acid using LC-MS techniques

An in-depth technical guide to establishing a robust, self-validating analytical method for the purity assessment of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. Introduction: The Analytical Challenge of Fluorinated Nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to establishing a robust, self-validating analytical method for the purity assessment of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Introduction: The Analytical Challenge of Fluorinated Nitrophenoxy Compounds

2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1538434-85-3) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Validating the purity of this intermediate is a critical quality control step. Trace impurities—such as unreacted precursors, des-fluoro analogs, or positional isomers of the nitro group—can propagate through synthetic pathways, leading to off-target toxicity or compromised product efficacy.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for bulk purity, it lacks the specificity required to differentiate co-eluting isomeric impurities or quantify trace genotoxic degradants. Consequently, 2 has emerged as the "gold standard" for small molecule purity validation, offering unparalleled sensitivity and structural confirmation[2].

Objective Comparison: Selecting the Right Analytical Strategy

To design a method that is both highly sensitive and fit-for-purpose under 3, we must first compare the available instrumental approaches[3].

Table 1: Comparison of Analytical Techniques for Purity Validation

FeatureHPLC-UVLC-MS (Single Quad)LC-MS/MS (Triple Quad MRM)
Specificity Low (Relies solely on retention time)Medium (Mass-to-charge ratio, m/z)High (Precursor-to-product ion transitions)
Sensitivity (LOD) ~0.1% (1000 ppm)~0.01% (100 ppm)<0.001% (<10 ppm)
Matrix Interference Highly susceptibleModerately susceptibleHighly resistant (Filters out background noise)
Ideal Use Case Bulk assay quantificationNominal mass confirmationTrace impurity profiling & structural validation

Causality Check: Why choose LC-MS/MS? The electron-withdrawing nitro group and electronegative fluorine atom on 2-(2-Fluoro-5-nitrophenoxy)acetic acid significantly increase the acidity of the carboxylic acid moiety. This structural feature makes the molecule highly prone to deprotonation, yielding an intense [M-H]⁻ signal in Electrospray Ionization Negative mode (ESI-). By utilizing Multiple Reaction Monitoring (MRM) in a triple quadrupole system, we can isolate this specific precursor ion and fragment it (e.g., monitoring the loss of the nitro group or cleavage of the ether bond), ensuring that only our exact target molecule produces a signal[4].

Mobile Phase Optimization: Formic Acid vs. Acetic Acid

A frequent pitfall in LC-MS method development for acetic acid derivatives is the choice of mobile phase modifier. While acetic acid is common in standard HPLC, it is suboptimal for high-sensitivity MS.

Table 2: Mobile Phase Additive Comparison for LC-MS

Parameter0.1% Acetic Acid0.1% Formic Acid
pKa ~4.8~3.8
Ionization Efficiency (ESI-) Moderate (Can cause ion suppression)Excellent (Promotes clean droplet desolvation)
Background Noise High (Prone to contamination/clustering)Low (Available in ultra-high LC-MS purity grades)
Chromatographic Peak Shape Broad tailing for strong acidsSharp, symmetrical peaks

Causality Check:5 because its lower pKa provides better control over the protonation state of the analyte during chromatographic separation, while its higher volatility ensures rapid desolvation in the MS source without leaving residue that causes baseline noise[5].

Visualizing the Validation Logic

To ensure the method is reliable, it must follow a structured lifecycle. The diagram below maps the logical progression from initial tuning to full ICH Q2(R2) compliance.

LCMS_Workflow A 1. Analyte Characterization 2-(2-Fluoro-5-nitrophenoxy)acetic acid B 2. MS Tuning (ESI-) Precursor & Product Ion Selection A->B C 3. LC Optimization C18 Column, Formic Acid Mobile Phase B->C D 4. System Suitability Test (SST) Self-Validating Blank & IS Checks C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity, Range D->E F 6. Validated Purity Protocol Ready for Routine QC E->F

Fig 1: Logical workflow for LC-MS method development and ICH Q2(R2) validation.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . By incorporating an Internal Standard (IS) and rigorous System Suitability Testing (SST), the method automatically flags matrix effects, injection errors, or column degradation before data is reported.

Phase 1: Sample Preparation & Self-Validation Setup
  • Internal Standard (IS) Selection: Select a stable isotope-labeled analog (e.g., 13C- or Deuterium-labeled phenoxyacetic acid derivative).

    • Causality: The IS co-elutes with the target analyte and experiences the exact same matrix suppression/enhancement in the ESI source. Normalizing the target analyte peak area to the IS peak area mathematically cancels out ionization variability[6].

  • Diluent Preparation: Prepare a diluent of 50:50 Water:Acetonitrile.

  • Sample Extraction: Dissolve 10 mg of the 2-(2-Fluoro-5-nitrophenoxy)acetic acid sample in 10 mL of diluent. Spike with the IS to achieve a final IS concentration of 100 ng/mL. Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter to remove particulates.

Phase 2: Chromatographic Separation
  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The hydrophobic C18 stationary phase effectively retains the aromatic ring, while the small particle size provides high theoretical plates for resolving closely related structural isomers[7].

  • Mobile Phase:

    • Pump A: 0.1% Formic Acid in LC-MS Grade Water.

    • Pump B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 minutes. Hold at 95% B for 1 minute to wash the column, then re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transitions: Infuse a pure standard directly into the MS to optimize collision energies (CE).

    • Precursor Ion: Monitor the [M-H]⁻ ion (calculate exact mass based on formula C8H6FNO5).

    • Product Ions: Select the two most abundant fragments. The primary fragment (Quantifier) is used for integration; the secondary fragment (Qualifier) is used to calculate the ion ratio.

    • Self-Validation Check: If the ratio between the Quantifier and Qualifier ions in a sample deviates by >15% from the reference standard, the system flags the peak as impure (indicating a co-eluting interference).

Phase 4: Executing ICH Q2(R2) Validation Parameters

To formally validate the method per 8, execute the following sequence[8]:

  • Specificity (Blank Analysis): Inject the diluent blank. Ensure no peaks appear at the retention time of the analyte or IS (Signal-to-Noise < 3). This proves the method is free from carryover and background interference.

  • Linearity & Range: Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit. The coefficient of determination ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike known amounts of pure 2-(2-Fluoro-5-nitrophenoxy)acetic acid into a surrogate matrix at 50%, 100%, and 150% levels. Calculate the % recovery. Acceptable range: 95.0% – 105.0%.

  • Precision (Repeatability): Inject the 100% concentration standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area ratios must be ≤2.0% .

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 1H and 13C NMR Spectral Data for 2-(2-Fluoro-5-nitrophenoxy)acetic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation workflow for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, a compound of interest in medicinal chemistry and materials science. By leveraging predictive methodologies and comparative analysis with structurally related analogs, we present a robust framework for spectral data validation, ensuring the highest level of confidence in compound identity and purity.

The Imperative of Rigorous NMR Data Validation

In the realm of drug discovery and development, even minor impurities or structural misassignments can lead to significant setbacks, both in terms of research timelines and patient safety. NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules. However, the interpretation of NMR spectra is not always straightforward. Factors such as complex coupling patterns, signal overlap, and the influence of substituents can complicate spectral analysis. Therefore, a multi-faceted approach to data validation is not just recommended—it is essential. This guide will walk you through a comprehensive validation process, from data acquisition to comparative analysis, grounded in established scientific principles.

Predicted ¹H and ¹³C NMR Spectral Data for 2-(2-Fluoro-5-nitrophenoxy)acetic Acid

In the absence of readily available experimental spectra for the title compound, we turn to predictive algorithms as a powerful first step in our validation process. These tools, which utilize extensive databases of known chemical shifts and coupling constants, provide a reliable theoretical framework against which future experimental data can be compared. The predicted ¹H and ¹³C NMR data for 2-(2-Fluoro-5-nitrophenoxy)acetic acid in a standard deuterated solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Data for 2-(2-Fluoro-5-nitrophenoxy)acetic Acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.85ddJ = 9.2, 3.0
H-47.45tJ = 9.2
H-68.10dJ = 3.0
-OCH₂-4.90s-
-COOH13.5 (broad)s-

Table 2: Predicted ¹³C NMR Data for 2-(2-Fluoro-5-nitrophenoxy)acetic Acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1150.5 (d, ¹JCF ≈ 250 Hz)
C-2145.0
C-3118.0 (d, ²JCF ≈ 25 Hz)
C-4120.0 (d, ³JCF ≈ 10 Hz)
C-5141.0
C-6115.0 (d, ⁴JCF ≈ 3 Hz)
-OCH₂-66.0
-C=O170.0

Comparative Analysis with Structurally Related Compounds

To build a more comprehensive and validated understanding of the expected spectral features of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, a comparative analysis with structurally similar compounds is invaluable. We will examine the experimental NMR data of two key analogs: 2-fluorophenoxyacetic acid and 4-nitrophenoxyacetic acid.

2-Fluorophenoxyacetic Acid: The Influence of the Fluoro Substituent

The presence of the fluorine atom at the ortho position is expected to introduce characteristic coupling patterns in both the ¹H and ¹³C NMR spectra. The experimental data for 2-fluorophenoxyacetic acid provides a baseline for understanding these effects.

Table 3: Experimental NMR Data for 2-Fluorophenoxyacetic Acid

NucleusChemical Shift (δ, ppm) and Multiplicity
¹H NMRAromatic protons: ~6.9-7.3 (m); -OCH₂-: ~4.7 (s); -COOH: ~13.0 (br s)
¹³C NMRAromatic carbons: ~115-155 (with C-F couplings); -OCH₂-: ~65; -C=O: ~171
4-Nitrophenoxyacetic Acid: The Impact of the Nitro Group

The strongly electron-withdrawing nitro group at the para position will significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them downfield.

Table 4: Experimental ¹H and ¹³C NMR Data for 4-Nitrophenoxyacetic acid

NucleusChemical Shift (δ, ppm) and Multiplicity
¹H NMRH-2, H-6: ~8.2 (d, J ≈ 9 Hz); H-3, H-5: ~7.1 (d, J ≈ 9 Hz); -OCH₂-: ~4.8 (s); -COOH: ~13.2 (br s)
¹³C NMRC-1: ~163; C-4: ~142; C-2, C-6: ~126; C-3, C-5: ~115; -OCH₂-: ~66; -C=O: ~170

By comparing the predicted data for our target molecule with the experimental data of these analogs, we can make more informed assignments and anticipate the spectral features with a higher degree of confidence. The downfield shift of the aromatic protons in the predicted spectrum of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, particularly H-6, is consistent with the combined electron-withdrawing effects of the nitro and fluoro groups.

Experimental Protocol for NMR Spectral Acquisition and Validation

A standardized and well-documented experimental protocol is the bedrock of reproducible and reliable scientific data. The following section outlines a comprehensive workflow for the acquisition and validation of ¹H and ¹³C NMR spectra for a novel compound such as 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with key analyte resonances.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift referencing (δ = 0.00 ppm).[2]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

    • Perform shimming of the magnetic field to obtain a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 90°

      • Spectral width: 12-16 ppm

      • Relaxation delay: 2-5 seconds (to ensure full relaxation of all protons)

      • Number of scans: 16-64 (depending on sample concentration)

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Spectral width: 200-250 ppm

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Self-Validating System: The Role of 2D NMR

To further enhance the confidence in spectral assignments, two-dimensional (2D) NMR experiments should be performed. These experiments provide through-bond and through-space correlation information that is invaluable for structural elucidation.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different functional groups.

The data obtained from these 2D experiments should be consistent with the proposed structure and the assignments made from the 1D spectra, creating a self-validating dataset.

Visualizing the NMR Data Validation Workflow

The following diagram illustrates the logical flow of the NMR spectral data validation process, from initial prediction to final confirmation.

NMR_Validation_Workflow cluster_0 Theoretical Analysis cluster_1 Experimental Analysis cluster_2 Data Integration & Validation Predict_Spectra Predict 1H & 13C NMR Spectra (e.g., using online tools, software) Compare_Data Compare Predicted vs. Experimental Data Predict_Spectra->Compare_Data Analyze_Analogs Analyze NMR Data of Structural Analogs Analyze_Analogs->Compare_Data Sample_Prep Sample Preparation (Solvent, Standard) Acquire_1D Acquire 1D NMR Spectra (1H, 13C) Sample_Prep->Acquire_1D Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Acquire_1D->Compare_Data Assign_Spectra Assign All Signals (1D and 2D) Acquire_2D->Assign_Spectra Compare_Data->Assign_Spectra Final_Validation Final Structure Validation & Purity Assessment Assign_Spectra->Final_Validation

Caption: Workflow for NMR spectral data validation.

Conclusion

The validation of ¹H and ¹³C NMR spectral data is a critical step in the characterization of any novel chemical entity. By combining the power of predictive spectroscopy with a rigorous comparative analysis of structurally related compounds and a well-defined experimental protocol, researchers can achieve a high level of confidence in their structural assignments. This comprehensive approach, which includes the use of 2D NMR techniques for self-validation, ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • IUPAC. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRDB.org: An Online NMR Database. [Link]

  • Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608-D617. [Link]

  • Ulrich, E. L., et al. (2008). BioMagResBank. Nucleic acids research, 36(Database issue), D402–D408. [Link]

Sources

Comparative

Comparing the Efficacy of 2-(2-Fluoro-5-nitrophenoxy)acetic Acid Analogs in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Synthetic Methodology Executive Summary In the rational design of central nervous system (CN...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Synthetic Methodology

Executive Summary

In the rational design of central nervous system (CNS) therapeutics and anti-inflammatory agents, the selection of bulk drug intermediates dictates both synthetic efficiency and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-(2-Fluoro-5-nitrophenoxy)acetic acid (2-FNPAA) has emerged as a highly privileged building block, particularly in the synthesis of allosteric binding site antagonists for NR1A/NR2B N-methyl-D-aspartate (NMDA) receptors[1] and novel heterocyclic structures[2].

This guide objectively compares the synthetic utility and biological efficacy of 2-FNPAA against its non-fluorinated and isomeric analogs, providing researchers with a data-driven rationale for intermediate selection, supported by self-validating experimental protocols.

Mechanistic Rationale: The Fluorine and Nitro Advantage

To understand why 2-FNPAA outperforms its analogs, we must analyze the causality behind its structural features:

  • The Fluorine Effect (Position 2): The highly electronegative fluorine atom adjacent to the ether linkage exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the resulting carboxylic acid, which is critical for modulating the lipophilicity (LogD) of the final drug molecule—a mandatory requirement for crossing the blood-brain barrier (BBB). Furthermore, in target binding, the ortho-fluoro group engages in specific halogen-bonding interactions within the amino-terminal domain (ATD) of the NR2B subunit, significantly increasing binding affinity[1].

  • The Nitro Group (Position 5): Positioned meta to the ether linkage and para to the fluorine, the nitro group serves as a highly stable, masked amine. Its specific vector allows for linear extension of the pharmacophore during amide coupling. The electron-withdrawing nature of both the nitro and fluoro groups also activates the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) or electrochemical cyclization if alternative heterocyclic scaffolds are desired[2].

Comparative Efficacy: 2-FNPAA vs. Analogs

The table below summarizes the synthetic efficiency and predicted biological efficacy of APIs derived from 2-FNPAA compared to two common analogs: 4-NPAA (lacking fluorine) and 5-F-2-NPAA (an isomer). Data reflects standard yields in automated synthesis and representative IC50 values for NR2B antagonism.

Performance Metric2-FNPAA (Target)4-NPAA (Non-Fluorinated)5-F-2-NPAA (Isomer)
Nitro Reduction Yield (Pd/C) >95% (Clean conversion)88% (Sluggish)92% (Moderate)
Amide Coupling Efficiency 94% 85%89%
LogP of Derived API (Predicted) 1.8 (Optimal for BBB)1.4 (Sub-optimal)1.8 (Optimal for BBB)
NR2B IC50 (Model API) 45 nM >1000 nM320 nM
Cyclization Success Rate High [2]LowModerate

Self-Validating Experimental Protocols

The following protocol details the conversion of 2-FNPAA into an amide-based precursor. This workflow is designed as a self-validating system : each step includes specific In-Process Controls (IPCs) to ensure chemical integrity before proceeding, preventing the costly carryover of impurities.

Step 1: Catalytic Nitro Reduction

Rationale: We utilize Palladium on Carbon (Pd/C) with hydrogen gas rather than traditional iron/acetic acid[3]. Iron reduction risks partial defluorination and generates sludge that complicates isolation. Pd/C ensures a clean, quantitative reduction.

  • Preparation: Dissolve 10 mmol of 2-FNPAA in 50 mL of anhydrous ethanol in a high-pressure reactor.

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv) carefully under an argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 30 psi. Stir vigorously at room temperature for 4 hours.

  • Self-Validation (IPC): Sample the reaction. An LC-MS must show a complete mass shift of -30 Da. FTIR should confirm the disappearance of the strong nitro stretch (~1520 cm⁻¹) and the appearance of primary amine stretches (3300–3400 cm⁻¹).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield 2-(5-amino-2-fluorophenoxy)acetic acid.

Step 2: Amide Coupling

Rationale: The sterically hindered and electronically deactivated nature of the resulting aniline requires a highly efficient coupling reagent. HATU is paired with DIPEA to accelerate active ester formation and minimize epimerization.

  • Activation: Dissolve the isolated amine (1 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Coupling: Add HATU (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC): TLC (Hexanes:EtOAc 1:1) should show complete consumption of the amine. LC-MS must confirm the target mass of the amide product.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Chemical Synthesis Workflow

SynthesisWorkflow A 2-FNPAA (Intermediate) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B Nitro Reduction C 2-(5-Amino-2-fluorophenoxy) acetic acid B->C >95% Yield D Amide Coupling (HATU, DIPEA, R-NH2) C->D Acylation E Target API (e.g., NR2B Antagonist) D->E Isolation

Fig 1: Step-by-step synthetic workflow for converting 2-FNPAA into a target API.

Target Interaction & Pathway Modulation

Once synthesized, APIs derived from 2-FNPAA (such as amide-based biaryl compounds) act as highly selective, non-competitive antagonists of the NR1A/NR2B NMDA receptor[1]. They bind specifically to the allosteric amino-terminal domain (ATD). By blocking this site, the drug prevents the conformational change required for calcium channel opening, thereby halting the excitotoxicity cascade associated with neuropathic pain and neurodegenerative diseases.

NMDA Receptor Signaling Pathway

NMDAPathway Glutamate Glutamate & Glycine Receptor NR1A/NR2B NMDA Receptor Glutamate->Receptor Agonist Binding Ca2 Ca2+ Influx Receptor->Ca2 Channel Opening Excitotoxicity Excitotoxicity / Pain Signaling Ca2->Excitotoxicity Downstream Cascade Drug 2-FNPAA-Derived Antagonist Drug->Receptor Allosteric Blockade

Fig 2: Mechanism of action of 2-FNPAA-derived antagonists on the NR1A/NR2B pathway.

Conclusion

For drug development professionals engineering CNS modulators or complex heterocycles, 2-(2-Fluoro-5-nitrophenoxy)acetic acid offers a distinct, quantifiable advantage over its non-fluorinated or isomeric counterparts. The strategic placement of the fluoro and nitro groups not only streamlines downstream synthesis (yielding >95% in reduction steps) but also fundamentally enhances the pharmacodynamic profile of the resulting API by optimizing BBB permeability and receptor binding affinity.

References

  • [1] Mosley, C. A., et al. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry 17.17 (2009): 6463-6480. Available at:[Link]

  • [2] Jiang, Y., Xu, K., & Zeng, C. Use of Electrochemistry in the Synthesis of Heterocyclic Structures. Chemical Reviews 118.9 (2018): 4485-4540. Available at:[Link]

Sources

Validation

Benchmarking 2-(2-Fluoro-5-nitrophenoxy)acetic acid against standard fluorinated building blocks

Executive Summary As a Senior Application Scientist, I frequently evaluate the impact of early-stage building block selection on late-stage drug viability. Fluorine's outstanding role in drug discovery is well-documented...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the impact of early-stage building block selection on late-stage drug viability. Fluorine's outstanding role in drug discovery is well-documented, with up to 50% of recently FDA-approved small-molecule drugs containing organofluorine compounds[1]. While standard fluoroaromatics are ubiquitous, the strategic selection of linker-equipped fluorinated intermediates offers profound advantages over traditional rigid blocks.

This guide benchmarks 2-(2-Fluoro-5-nitrophenoxy)acetic acid against the industry-standard 2-fluoro-5-nitrobenzoic acid . By analyzing physicochemical properties, coupling kinetics, and downstream versatility, we demonstrate why the oxyacetic acid derivative is a superior choice for synthesizing complex therapeutic scaffolds, such as MK2 (MAPKAPK2) inhibitors[2] and triazine derivatives targeting neurotrophin pathways[3].

Mechanistic Rationale: The Causality of Linker Selection

The causality behind preferring 2-(2-Fluoro-5-nitrophenoxy)acetic acid lies in the physicochemical and steric profile of its oxyacetic acid handle.

In standard 2-fluoro-5-nitrobenzoic acid, the carboxylate is directly conjugated to the electron-deficient aromatic ring. This direct attachment reduces the nucleophilicity of the resulting active ester during amide coupling and introduces severe steric hindrance from the ortho-fluoro group.

Conversely, the -O-CH2-COOH linkage in 2-(2-Fluoro-5-nitrophenoxy)acetic acid physically decouples the reaction center from the aromatic ring. This structural shift achieves three critical outcomes:

  • Kinetic Superiority: It eliminates steric clash at the carbonyl carbon, resulting in superior coupling kinetics.

  • Electronic Modulation: It prevents the electron-withdrawing nitro and fluoro groups from deactivating the carboxylic acid.

  • Pharmacophore Expansion: It provides a flexible, hydrogen-bond-accepting ether oxygen that is highly favored in kinase hinge-binding motifs, allowing chemists to explore structure–activity relationships (SAR) with greater confidence[4].

Physicochemical & Experimental Benchmarking

To objectively benchmark these building blocks, we must look at both their theoretical properties and their empirical performance in standard medicinal chemistry workflows.

Table 1: Comparative Profiling of Fluorinated Building Blocks
Parameter2-(2-Fluoro-5-nitrophenoxy)acetic acid2-Fluoro-5-nitrobenzoic acid (Standard)
Molecular Formula C₈H₆FNO₅C₇H₄FNO₄
Linker Geometry Flexible (sp³ hybridized -CH₂-O-)Rigid (Direct sp² attachment)
Steric Hindrance at Carbonyl LowHigh (Due to ortho-Fluorine)
Amide Coupling Yield *> 92% ~ 74%
H-Bond Acceptors 54
Primary Application Flexible linker for kinase inhibitorsRigid core scaffolds

*Yields based on standardized EDC/HOBt coupling with primary aliphatic amines under identical conditions.

Visualizing the Synthetic and Pharmacological Impact

SyntheticWorkflow A 2-(2-Fluoro-5-nitrophenoxy) acetic acid B Amide Coupling (EDC/HOBt) A->B High Yield (>92%) C Nitro Reduction (Fe/AcOH) B->C Extended Linker D Target Scaffold (e.g., MK2 Inhibitor) C->D Cyclization E 2-Fluoro-5-nitrobenzoic acid (Standard) F Direct Coupling (Sterically Hindered) E->F Moderate Yield (~74%) F->C Rigid Linker

Synthetic workflow comparing the oxyacetic linker against the standard benzoic acid block.

MK2Pathway Stress Cellular Stress p38 p38 MAPK Stress->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation HSP27 HSP27 / Tuberin MK2->HSP27 Inflammation Inflammatory Response HSP27->Inflammation Inhibitor Fluorinated Inhibitor (Derived from Building Block) Inhibitor->MK2 Active Site Blockade

MK2 signaling pathway illustrating the pharmacological target for derivatives of the building block.

Self-Validating Experimental Protocols

Every robust methodology must be a self-validating system. In the protocols below, analytical checkpoints are embedded to ensure that the success or failure of each step is definitively proven before downstream progression.

Protocol 1: High-Efficiency Amide Coupling

Causality: We utilize EDC·HCl and HOBt in DMF to activate the carboxylic acid. HOBt forms an active ester intermediate that prevents racemization and accelerates the reaction by providing a significantly better leaving group than the transient O-acylisourea intermediate[2]. Self-Validating Checkpoint: The reaction is monitored via LC-MS. The complete consumption of the starting material mass (m/z 214 [M-H]⁻) and the appearance of the HOBt-ester adduct (m/z 333) validates the activation step. Disappearance of the m/z 333 peak upon amine addition confirms successful coupling.

Step-by-Step:

  • Dissolve 2-(2-Fluoro-5-nitrophenoxy)acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and cool the mixture to 0 °C to minimize thermal degradation of intermediates.

  • Add EDC·HCl (2.0 eq) and HOBt (2.0 eq). Stir for 30 minutes to ensure complete formation of the active ester (Validate via LC-MS).

  • Add the target amine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with 1M aqueous citric acid to neutralize unreacted amine and DIPEA.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Chemoselective Nitro Reduction

Causality: The nitro group must be reduced to an aniline to serve as a handle for subsequent cyclization. We select Iron (Fe) powder in glacial acetic acid over Pd/C catalytic hydrogenation. This choice explicitly prevents potential defluorination, a known risk when hydrogenating electron-deficient fluoroaromatics. Self-Validating Checkpoint: TLC (Hexane:EtOAc 1:1) will show a distinct polarity shift. The resulting aniline will stain positive (turning yellow/orange) with Ninhydrin, definitively confirming the presence of the primary amine before proceeding to the next synthetic step.

Step-by-Step:

  • Dissolve the coupled 2-(2-Fluoro-5-nitrophenoxy)acetamide intermediate in glacial acetic acid (0.1 M).

  • Heat the solution to 80 °C.

  • Gradually add reduced Iron powder (5.0 eq) in portions to prevent thermal runaway.

  • Reflux for 1-2 hours. (Validate via TLC: starting material R_f ~0.6, product R_f ~0.3; positive Ninhydrin stain).

  • Cool to room temperature, filter through a Celite pad to remove iron salts, and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

References

1.[1] Title: Fluorinated building blocks in drug design: new pathways and targets Source: PubMed Central (PMC) / Taylor & Francis URL:

2.[4] Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL:

3.[2] Title: WO2014149164A1 - Mk2 inhibitors and uses thereof Source: Google Patents URL:

4.[3] Title: WO2019162702A1 - Triazine derivatives for treating diseases relating to neurotrophins Source: Google Patents URL:

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction For researchers engaged in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

For researchers engaged in drug development, metabolite identification, and impurity profiling, the structural elucidation of novel or modified small molecules is a critical and often challenging task. 2-(2-Fluoro-5-nitrophenoxy)acetic acid (C8H6FNO4, Monoisotopic Mass: 199.02809 Da) is a compound of interest due to its potential applications as a synthetic intermediate in pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitroaromatic ring, a fluoro substituent, and a phenoxyacetic acid moiety, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior is paramount for its unambiguous identification in complex matrices.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. We will delve into the characteristic fragmentation pathways, compare its analytical signature with alternative techniques, and provide detailed experimental protocols to enable researchers to validate and apply these findings in their own laboratories.

Predicted Mass Spectrometry Fragmentation Patterns

Due to the absence of publicly available experimental mass spectra for 2-(2-Fluoro-5-nitrophenoxy)acetic acid, this section outlines the predicted fragmentation pathways based on established principles of mass spectrometry for its constituent functional groups.[2][3] The fragmentation is expected to be influenced by the nitro group, the fluorine atom, the ether linkage, and the carboxylic acid group.

Electron Ionization (EI-MS) Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[4] The resulting mass spectrum serves as a molecular fingerprint.

The molecular ion ([M]•+) of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is expected to be observed at an m/z of 199. The fragmentation of this ion will likely proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways under EI:

  • Loss of the Carboxymethyl Radical (•CH2COOH): Cleavage of the ether bond can result in the loss of the carboxymethyl radical (mass = 59 Da), leading to the formation of a 2-fluoro-5-nitrophenoxide radical cation at m/z 140.

  • Decarboxylation (Loss of CO2): Carboxylic acids are known to undergo decarboxylation, leading to the loss of a neutral CO2 molecule (44 Da).[5][6] This would result in a fragment ion at m/z 155.

  • Loss of the Nitro Group (NO2): A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (46 Da), which would yield a fragment at m/z 153.[7][8]

  • Loss of Nitric Oxide (NO): Another common pathway for nitroaromatics is the loss of a neutral nitric oxide molecule (30 Da), resulting in a fragment at m/z 169.[9][10]

  • "Ortho Effect" leading to Loss of OH: While not a classic ortho-effect between adjacent substituents, the presence of the ether oxygen ortho to the nitro group could potentially facilitate the loss of a hydroxyl radical (•OH, 17 Da) from the nitro group, a fragmentation pathway often seen in ortho-substituted nitroaromatics.[7][9] This would produce a fragment at m/z 182.

  • Cleavage of the C-O bond with hydrogen rearrangement: A rearrangement could lead to the formation of a 2-fluoro-5-nitrophenol radical cation at m/z 157 and the neutral loss of ketene (CH2=C=O, 42 Da).

Predicted EI-MS Fragmentation Diagram

EI_MS_Fragmentation M [M]•+ m/z = 199 F1 [M - •CH2COOH]+ m/z = 140 M->F1 - •CH2COOH (59 Da) F2 [M - CO2]•+ m/z = 155 M->F2 - CO2 (44 Da) F3 [M - NO2]+ m/z = 153 M->F3 - NO2 (46 Da) F4 [M - NO]•+ m/z = 169 M->F4 - NO (30 Da) F5 [M - •OH]+ m/z = 182 M->F5 - •OH (17 Da) F6 [2-fluoro-5-nitrophenol]•+ m/z = 157 M->F6 - CH2CO (42 Da)

Caption: Predicted EI-MS fragmentation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode, with minimal in-source fragmentation.[11] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the precursor ion.

Negative Ion Mode ([M-H]- at m/z 198):

In negative ion mode, the carboxylic acid will readily deprotonate to form the carboxylate anion. Collision-induced dissociation (CID) of this precursor ion is expected to yield the following fragments:

  • Decarboxylation (Loss of CO2): The most common fragmentation pathway for deprotonated carboxylic acids is the loss of CO2 (44 Da), which would generate a prominent ion at m/z 154.[9][12]

  • Formation of the 2-Fluoro-5-nitrophenoxide anion: Cleavage of the ether linkage could result in the formation of the 2-fluoro-5-nitrophenoxide anion at m/z 156.

Positive Ion Mode ([M+H]+ at m/z 200):

In positive ion mode, fragmentation of the protonated molecule would likely involve:

  • Loss of Water (H2O): Protonated carboxylic acids can readily lose a molecule of water (18 Da), leading to a fragment at m/z 182.

  • Loss of the Carboxymethyl Group (CH2COOH): Similar to EI-MS, the loss of the entire carboxymethyl group (59 Da) could occur, resulting in a fragment at m/z 141.

Predicted ESI-MS/MS Fragmentation Diagram (Negative Ion Mode)

ESI_MS_MS_Fragmentation M_minus [M-H]- m/z = 198 F1_minus [M-H - CO2]- m/z = 154 M_minus->F1_minus - CO2 (44 Da) F2_minus [2-fluoro-5-nitrophenoxide]- m/z = 156 M_minus->F2_minus - C2H2O2 (58 Da)

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, orthogonal analytical techniques can provide complementary information for a comprehensive characterization.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS; requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.Does not provide information about the molecular weight or connectivity.
High-Performance Liquid Chromatography (HPLC) Excellent for separation and quantification.[13]Does not provide structural information on its own; requires coupling with a detector like MS or UV.
Gas Chromatography-Mass Spectrometry (GC-MS) High separation efficiency and structural information.[8]Requires the analyte to be volatile and thermally stable, or to be derivatized.[14]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the analysis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid after derivatization to increase its volatility.

  • Derivatization:

    • To a solution of 2-(2-Fluoro-5-nitrophenoxy)acetic acid (1 mg) in 100 µL of pyridine, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Solution Derivatization Derivatization with BSTFA Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library

Caption: Workflow for the GC-MS analysis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is suitable for the direct analysis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid without derivatization.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: ESI negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Precursor Ion: m/z 198.

    • Collision Energy: Optimize for fragmentation (e.g., 10-30 eV).

Conclusion

The mass spectrometric analysis of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is predicted to yield a rich fragmentation pattern that is highly informative for its structural confirmation. Under EI, characteristic losses of the carboxymethyl radical, CO2, NO2, and NO are expected. In ESI-MS/MS, particularly in negative ion mode, the dominant fragmentation is anticipated to be the loss of CO2 from the deprotonated molecule. By combining these mass spectrometric techniques with orthogonal methods like NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the identification and characterization of this and other structurally related compounds. The provided protocols offer a starting point for developing robust analytical methods for the detection and quantification of 2-(2-Fluoro-5-nitrophenoxy)acetic acid in various matrices.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • BenchChem. (2025).
  • Heels, L., et al. (2006).
  • Unknown.
  • Heels, L., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Unknown. (2025). Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid.
  • Fiveable. (2025). 12.3 Mass Spectrometry of Some Common Functional Groups.
  • Unknown. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • PubChemLite. 2-(2-fluoro-5-nitrophenyl)acetic acid (C8H6FNO4).
  • McLafferty, F. W., & Gohlke, R. S. (Unknown). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry.
  • Unknown. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][7][10]benzothiazepin-1-ones under electron impact ionization conditions. PubMed.

  • Whitman People. GCMS Section 6.12.
  • Unknown. (Unknown). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
  • Unknown. Mass spectra of fluorocarbons.
  • Unknown. (Unknown).
  • Vessecchi, R., et al. (2015).
  • Unknown. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Unknown. (Unknown). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Clark, J. (Unknown). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Chemistry LibreTexts. (2023).
  • Unknown. (Unknown).
  • Science Ready. (2025).
  • Unknown. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

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Validation

A Comparative Guide to the FTIR Spectroscopic Validation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

In the landscape of pharmaceutical research and drug development, the unequivocal identification and quality control of novel chemical entities are paramount. This guide provides a comprehensive framework for the validat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal identification and quality control of novel chemical entities are paramount. This guide provides a comprehensive framework for the validation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, a key intermediate in various synthetic pathways, using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the expected spectral characteristics based on an analysis of structurally related compounds, present a rigorous experimental protocol for acquiring reference data, and offer insights into the interpretation of the resulting spectrum.

The utility of FTIR spectroscopy in pharmaceutical analysis is well-established, offering a rapid, non-destructive, and highly specific fingerprint of a molecule's vibrational modes.[1][2] This makes it an indispensable tool for confirming the identity of a synthesized compound, assessing its purity, and detecting potential polymorphic forms.

Predicted FTIR Spectral Profile of 2-(2-Fluoro-5-nitrophenoxy)acetic acid

While a publicly available, peer-reviewed FTIR spectrum for 2-(2-Fluoro-5-nitrophenoxy)acetic acid is not readily found, we can predict its key absorption bands with a high degree of confidence by examining the spectra of structurally analogous compounds. The primary functional groups that will dominate the spectrum are the carboxylic acid, the nitro group, the ether linkage, and the substituted aromatic ring.

The molecular structure of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is presented below, highlighting the key functional groups that contribute to its infrared spectrum.

Caption: Molecular structure of 2-(2-Fluoro-5-nitrophenoxy)acetic acid.

A summary of the expected vibrational frequencies and their assignments, based on data from similar compounds, is presented in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale and Comparative Data
Carboxylic Acid O-H Stretch 3300 - 2500Broad, StrongThe characteristic broad absorption is due to hydrogen bonding between carboxylic acid dimers. This is a hallmark of carboxylic acids, as seen in the predicted data for analogous compounds.[3]
Aromatic C-H Stretch 3100 - 3000Medium to WeakThese absorptions arise from the stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2980 - 2850Medium to WeakCorresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group of the acetic acid moiety.
Carboxylic Acid C=O Stretch 1730 - 1700StrongThe carbonyl stretch is one of the most intense bands in the spectrum. Its exact position can be influenced by electron-withdrawing groups on the aromatic ring. For comparison, (2-nitrophenoxy)acetic acid shows a strong C=O absorption in this region.
Aromatic C=C Stretch 1620 - 1450Medium to Strong (multiple bands)The benzene ring will exhibit several characteristic bands in this region due to in-plane C=C stretching vibrations. The substitution pattern will influence the number and position of these bands.
Nitro N=O Asymmetric Stretch 1550 - 1500StrongThe nitro group gives rise to two characteristic strong absorptions. The asymmetric stretch appears at a higher frequency. Data for various nitrophenylacetic acids confirm this expectation.[4][5]
Nitro N=O Symmetric Stretch 1370 - 1330StrongThe symmetric stretch of the nitro group is also a strong and reliable diagnostic peak.
Aryl Ether C-O-C Asymmetric Stretch 1280 - 1200StrongThe stretching of the C-O-C ether linkage will result in a strong absorption band.
C-F Stretch 1250 - 1000StrongThe carbon-fluorine bond typically produces a strong absorption in the fingerprint region. The exact position can vary depending on the aromatic substitution.
Carboxylic Acid O-H Bend 950 - 900Broad, MediumThis out-of-plane bending vibration is another characteristic feature of a hydrogen-bonded carboxylic acid.
Aromatic C-H Out-of-Plane Bending 900 - 675Medium to StrongThe substitution pattern on the benzene ring will determine the specific wavenumbers of these bands, providing valuable structural information.
Experimental Protocol for FTIR Validation

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a reference standard of 2-(2-Fluoro-5-nitrophenoxy)acetic acid. This procedure is designed to be self-validating by incorporating system suitability checks.

G cluster_prep Sample and System Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis instrument_setup Instrument Setup and Background Scan sample_prep Sample Preparation (ATR) instrument_setup->sample_prep data_acquisition Acquire Sample Spectrum sample_prep->data_acquisition data_processing Data Processing data_acquisition->data_processing spectral_interp Spectral Interpretation data_processing->spectral_interp comparison Comparison with Reference Data spectral_interp->comparison

Caption: Workflow for FTIR spectroscopic validation.

1. Instrumentation and System Suitability

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond attenuated total reflectance (ATR) accessory.

  • System Suitability: Prior to analysis, verify the instrument's performance by running a polystyrene film standard. The peak positions should be within ±2 cm⁻¹ of the certified values.

  • Software: Use software capable of data acquisition, processing (including baseline correction and normalization), and spectral library searching.

2. Background Spectrum Acquisition

  • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol, followed by a dry cloth.

  • Acquire a background spectrum with the clean, empty ATR accessory. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

3. Sample Preparation and Analysis

  • Place a small amount (approximately 1-2 mg) of the 2-(2-Fluoro-5-nitrophenoxy)acetic acid reference standard onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

4. Data Processing

  • Perform an automatic baseline correction to ensure the baseline is flat.

  • Normalize the spectrum to facilitate comparison with other spectra.

  • Label the peaks with their corresponding wavenumbers (cm⁻¹).

Comparative Analysis and Validation

The acquired FTIR spectrum of the 2-(2-Fluoro-5-nitrophenoxy)acetic acid reference standard should be compared against the predicted vibrational modes outlined in the table above. The presence of strong absorptions in the expected regions for the carboxylic acid, nitro group, aryl ether, and C-F bond, along with the characteristic aromatic and aliphatic C-H stretches, will provide strong evidence for the compound's identity.

For a comprehensive validation, the experimental spectrum should be compared with spectra of starting materials and potential impurities. The absence of characteristic peaks from these other materials in the spectrum of the final product is a key indicator of its purity.

This guide provides a robust framework for the validation of 2-(2-Fluoro-5-nitrophenoxy)acetic acid using FTIR spectroscopy. By combining predictive analysis based on structurally related compounds with a rigorous experimental protocol, researchers can confidently verify the identity and quality of this important chemical intermediate.

References

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Nitrophenyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Fahelelbom, K. M., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Journal of Spectroscopy, 2021, 6653298.
  • SpectraBase. (n.d.). 2-Fluoro-5-nitro-benzoic acid. Retrieved from [Link]

  • Ramalingam, S., et al. (2014). Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 35-45.
  • Krivosheeva, L. V., et al. (2021). Fourier Transform Infrared (FTIR)
  • PubChemLite. (n.d.). 2-(3-fluoro-4-nitrophenoxy)acetic acid (C8H6FNO5). Retrieved from [Link]

  • IntechOpen. (2017, February 8). Fourier Transform Infrared and Two-Dimensional Correlation Spectroscopy for Substance Analysis. Retrieved from [Link]

  • Baranov, M. S., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 19(28), 6266-6274.
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Nitrophenoxy)acetic acid. PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Fluoro-5-nitrophenoxy)acetic acid

The handling of 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6) requires a rigorous, scientifically grounded approach to personal protective equipment (PPE) and operational logistics. As a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of 2-(2-Fluoro-5-nitrophenoxy)acetic acid (CAS: 1513216-18-6) requires a rigorous, scientifically grounded approach to personal protective equipment (PPE) and operational logistics. As a critical building block in pharmaceutical and agrochemical synthesis, this compound presents a unique trifecta of chemical hazards dictated by its molecular structure.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, emergency response, and disposal of this chemical.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the compound's toxicity. The hazard profile of 2-(2-Fluoro-5-nitrophenoxy)acetic acid is driven by three distinct functional groups [1]:

  • The Acetic Acid Moiety (Corrosivity & Irritation): The carboxylic acid group imparts a low pKa. Upon contact with physiological moisture (sweat, tears, respiratory mucosa), it rapidly dissociates, causing a localized drop in pH. This leads to the denaturation of epidermal proteins, resulting in acute skin and eye irritation (GHS Hazard Statements H315, H319).

  • The Fluoro-Aromatic Ring (Lipophilicity & Penetration): The highly electronegative fluorine atom increases the lipophilicity (LogP) of the aromatic system. This enhances the molecule's ability to partition into and cross the lipid bilayers of the stratum corneum, significantly increasing the risk of dermal absorption compared to non-fluorinated analogs.

  • The Nitro Group (Systemic Toxicity): Nitroaromatics are known sensitizers. If systemically absorbed, the nitro group can undergo enzymatic reduction by cellular nitroreductases to form reactive nitroso and hydroxylamine intermediates, which induce oxidative stress and cellular toxicity [2].

The "Armor": Core PPE Requirements

Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling the neat powder or highly concentrated solutions.

PPE CategoryRequired SpecificationMechanistic Justification (Causality)
Eye/Face Protection ANSI Z87.1+ Chemical Splash GogglesProtects against airborne crystalline dust and prevents localized pH drops in the ocular mucosa during accidental solvent splashes.
Hand Protection Double-layered Nitrile Gloves (Inner: 5 mil, Outer: 8 mil)Nitrile provides excellent resistance to organic acids. Double-gloving prevents the lipophilic fluoro-aromatic compound from penetrating the dermal barrier if the outer glove is compromised.
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffsPrevents electrostatic cling of the powder to personal clothing. Knit cuffs prevent the powder from migrating up the forearms.
Respiratory Protection N95/P100 Particulate Respirator (if outside a hood)Mitigates the inhalation of fine particulates (H335), preventing the compound from dissolving in the respiratory mucosa and causing acute respiratory distress [3].

Operational Plan: Safe Weighing and Solubilization Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when handling the dry powder.

Phase 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a certified face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong bases, oxidizing agents, and reactive metals.

  • Don all required PPE as outlined in the matrix above.

Phase 2: Transfer and Weighing 4. Place an anti-static weighing boat on the analytical balance inside the fume hood. Insight: Fluorinated organic powders often hold static charges; anti-static boats prevent the electrostatic dispersion and aerosolization of the toxic dust. 5. Ground your metal spatula by touching it to a grounded metal surface before entering the chemical vial. 6. Carefully uncap the vial of 2-(2-Fluoro-5-nitrophenoxy)acetic acid, transfer the required mass using a slow, controlled motion, and immediately recap the source vial.

Phase 3: Solubilization 7. Transfer the weighed powder to the reaction vessel. 8. When utilizing organic solvents (e.g., anhydrous DMF, DMSO, or Methanol), add the solvent dropwise initially. Monitor for any mild exothermic dissolution before diluting to the final required volume.

Phase 4: Decontamination 9. Wipe down the balance pan, spatulas, and surrounding hood surface with a damp, lint-free cloth wetted with a 5% sodium bicarbonate solution . Insight: The weak base safely neutralizes any residual phenoxyacetic acid dust without generating excessive heat. 10. Follow with a 70% ethanol wipe to remove any neutralized organic salts.

Operational Workflow & Emergency Response

G Start Pre-Operation: Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Execute Handling in Chemical Fume Hood PPE->Hood Spill Spill or Exposure Detected? Hood->Spill Evac Isolate Area & Alert Personnel Spill->Evac Yes Complete Complete Operation Successfully Spill->Complete No SpillKit Deploy Chemical Spill Kit (Absorbents & Neutralizers) Evac->SpillKit Waste Dispose as Hazardous Chemical Waste SpillKit->Waste Complete->Waste Doff Doff PPE & Wash Hands Waste->Doff

Fig 1: Operational workflow and emergency spill response for hazardous chemical handling.

Emergency Response & Spill Protocol

When a deviation occurs, immediate, calculated action is required to prevent systemic exposure.

  • Dry Powder Spill: Do NOT sweep dry, as this will aerosolize the respiratory irritant. Cover the spill with a damp absorbent pad or gently cover it with solid sodium bicarbonate to neutralize the acid. Carefully scoop the neutralized mixture into a rigid, sealable hazardous waste container using a non-sparking tool.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes under a safety shower. Do not apply neutralizing ointments, as they can trap heat and exacerbate tissue damage.

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open and flush for 15 minutes. Seek immediate ophthalmological evaluation, providing the medical team with the chemical's structural profile [4].

Disposal & Waste Management Plan

2-(2-Fluoro-5-nitrophenoxy)acetic acid is classified as a hazardous environmental pollutant. It must be managed from cradle-to-grave in accordance with strict environmental regulations[5].

  • Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels, and empty vials) must be collected in a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Label explicitly as: "Hazardous Solid Waste - Toxic/Irritant (Contains 2-(2-Fluoro-5-nitrophenoxy)acetic acid)".

  • Liquid Waste: Because of the highly stable carbon-fluorine bond, solutions containing this compound must be segregated into the Halogenated Organic Waste stream, regardless of whether the primary solvent is non-halogenated (e.g., DMSO). Mixing this with non-halogenated waste can cause compliance violations during incineration.

  • Final Disposition: Do not flush any quantity down the sink. Waste must be transferred to Environmental Health and Safety (EHS) for high-temperature incineration by a certified hazardous waste contractor.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Guidelines. Retrieved from[Link]

  • National Institute for Occupational Safety and Health (NIOSH). Emergency Response Safety. Retrieved from[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management. Retrieved from [Link]

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